3-Bromo Lidocaine-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₄H₁₆D₅BrN₂O |
|---|---|
Molecular Weight |
318.26 |
Synonyms |
N-(3-Bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide-d5 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 3-Bromo Lidocaine-d5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo Lidocaine-d5, a deuterated analog of 3-Bromo Lidocaine. Due to the limited availability of specific experimental data for the deuterated compound, this document leverages data from its non-deuterated counterpart, 3-Bromo Lidocaine, and provides theoretical context on the influence of deuterium substitution. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies involving this compound. It includes detailed experimental protocols for the determination of key physicochemical parameters, a summary of available data, and visualizations of its expected mechanism of action and a typical analytical workflow.
Introduction
This compound is a stable isotope-labeled derivative of 3-Bromo Lidocaine, which itself is an analog of the widely used local anesthetic, Lidocaine. The introduction of deuterium atoms at specific positions in the molecule provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative bioanalysis. Understanding the physicochemical properties of this compound is crucial for its effective application in these areas, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will systematically present the key physicochemical parameters, outline the experimental methodologies for their determination, and provide a theoretical framework for understanding the compound's behavior.
Physicochemical Properties
The quantitative physicochemical data for this compound is not extensively reported in the literature. Therefore, the following table summarizes the available data for the non-deuterated analog, 3-Bromo Lidocaine. It is important to note that while the substitution of hydrogen with deuterium has a minimal effect on the gross chemical properties, it can subtly influence properties such as molecular weight, melting point, and boiling point due to the increased mass.
Table 1: Physicochemical Properties of 3-Bromo Lidocaine
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁BrN₂O | [1] |
| Molecular Weight | 313.23 g/mol | [1] |
| Appearance | Brown Oil | |
| CAS Number | 1044658-01-6 | [1] |
Note: The molecular weight of this compound will be higher than that of 3-Bromo Lidocaine by approximately 5.03 Da, corresponding to the mass difference between five deuterium atoms and five hydrogen atoms. The exact molecular weight will depend on the specific positions of deuteration. Other properties such as melting and boiling points may also be slightly elevated.
Experimental Protocols for Physicochemical Property Determination
This section provides detailed methodologies for the experimental determination of key physicochemical properties applicable to this compound and similar pharmaceutical compounds.
Melting Point Determination
The melting point of a solid crystalline substance is a critical indicator of its purity.
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer, and a heating bath (e.g., silicone oil).
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a heating bath.
-
The temperature is raised at a rate of 10-20 °C per minute initially, and then slowed to 1-2 °C per minute as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears (the solid starts to melt) and the temperature at which the last crystal disappears are recorded as the melting range.[2][3][4][5][6]
-
Boiling Point Determination
For liquid compounds, the boiling point is a key physical constant.
-
Apparatus: Small test tube, thermometer, capillary tube (sealed at one end), heating bath (e.g., paraffin oil), and a stand with a clamp.[7][8][9][10]
-
Procedure:
-
A small amount of the liquid is placed in a test tube.
-
A capillary tube, with its sealed end uppermost, is placed inside the test tube.
-
The test tube is attached to a thermometer and immersed in a heating bath.
-
The bath is heated gradually, and the temperature is monitored.
-
As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][8][9][10]
-
Solubility Determination (Shake-Flask Method)
Solubility is a crucial parameter influencing a drug's bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[11][12][13][14]
-
Apparatus: Scintillation vials or flasks with screw caps, an orbital shaker with temperature control, a centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a vial.
-
The vial is sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
The mixture is agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
After agitation, the suspension is allowed to stand to allow for the separation of the solid and liquid phases.
-
A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining solid particles.
-
The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical method like HPLC.[11][12][13][14]
-
pKa Determination (Potentiometric Titration)
The pKa value indicates the strength of an acid or base and is critical for predicting the ionization state of a drug at different physiological pH values.[15][16][17][18][19]
-
Apparatus: A pH meter with a calibrated electrode, a burette, a stirrer, and a beaker.
-
Procedure:
-
A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).
-
The solution is placed in a beaker with a stirrer and the pH electrode is immersed.
-
The solution is titrated with a standardized solution of a strong acid or base (depending on the nature of the analyte).
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[15][16][17][18][19]
-
LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
LogP is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and absorption.[20][21][22][23][24]
-
Apparatus: Separatory funnels or vials, an orbital shaker, a centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC-UV).
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.
-
The mixture is shaken for a sufficient time to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[20][21][22][23][24]
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of Lidocaine and its analogs, including this compound, is the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action prevents the generation and conduction of nerve impulses, leading to a local anesthetic effect.
Caption: Signaling pathway of this compound action.
Synthesis and Experimental Workflow
Synthesis of this compound
The synthesis of this compound would likely follow a similar pathway to that of Lidocaine, starting with deuterated precursors. A plausible synthetic route is outlined below.
Caption: Plausible synthetic pathway for this compound.
Experimental Workflow for Analysis
A typical experimental workflow for the quantitative analysis of this compound in a biological matrix, such as plasma, using High-Performance Liquid Chromatography (HPLC) is depicted below.[25][26][27][28][29]
Caption: Experimental workflow for HPLC analysis.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, with a focus on providing practical experimental protocols and a theoretical understanding of its mechanism of action. While specific experimental data for the deuterated compound remains scarce, the information presented, based on its non-deuterated analog and general principles of isotope effects, offers a solid foundation for researchers and drug development professionals. The provided diagrams for the signaling pathway and experimental workflows serve as useful visual aids for conceptualizing the compound's biological activity and analytical characterization. Further experimental investigation is warranted to fully elucidate the precise physicochemical profile of this compound.
References
- 1. 3-Bromo lidocaine | 1044658-01-6 | FB19027 | Biosynth [biosynth.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. lifechemicals.com [lifechemicals.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. rheolution.com [rheolution.com]
- 15. [PDF] Determination of p K a values of active pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. medwinpublishers.com [medwinpublishers.com]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. Page loading... [guidechem.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. m.youtube.com [m.youtube.com]
- 29. chromatographyonline.com [chromatographyonline.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo Lidocaine-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pattern of 3-Bromo Lidocaine-d5. In the absence of direct experimental spectra in publicly available literature, this guide leverages established principles of mass spectrometry and the known fragmentation of Lidocaine to present a predictive analysis. This information is critical for researchers developing bioanalytical methods for pharmacokinetic studies, metabolite identification, and forensic analysis involving this stable isotope-labeled internal standard.
Predicted Mass Spectrometry Data
The fragmentation of this compound is expected to follow a pathway analogous to that of Lidocaine, with mass shifts corresponding to the bromine substituent and deuterium labeling. The primary fragmentation is anticipated to occur at the amide bond, leading to the formation of a characteristic diethylamino-d5 fragment.
| Parameter | Predicted Value | Description |
| Parent Ion (M+H)+ | m/z 318.1/320.1 | The protonated molecular ion, showing the characteristic isotopic pattern of bromine (79Br/81Br). |
| Major Fragment Ion | m/z 91.1 | Resulting from the alpha cleavage of the amide bond, yielding the diethylamino-d5 ethyl cation. |
| Secondary Fragment Ion | m/z 200.0/202.0 | The brominated and deuterated xylidine fragment resulting from the cleavage of the amide bond. |
Postulated Fragmentation Pathway
The fragmentation of this compound is initiated by the protonation of the tertiary amine in the diethylamino group during electrospray ionization (ESI). Subsequent collision-induced dissociation (CID) is predicted to induce the primary fragmentation pathway.
The key fragmentation event is the cleavage of the C-N bond of the amide group. This is a common fragmentation pathway for N-substituted amides. The charge is retained on the more basic diethylamino-d5 moiety, leading to the formation of the major fragment ion.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: LC-MS/MS Method for the Analysis of this compound
This section outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for the detection and quantification of this compound, based on established protocols for Lidocaine and its analogs.[1][2][3][4]
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (if different from the analyte).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound:
-
Q1 (Precursor Ion): m/z 318.1
-
Q3 (Product Ion): m/z 91.1
-
-
Internal Standard (e.g., Lidocaine-d10):
-
Q1 (Precursor Ion): m/z 245.2
-
Q3 (Product Ion): m/z 96.2
-
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Energy: Optimized for the specific instrument and analyte, typically in the range of 10-30 eV.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical process from sample receipt to data analysis.
Caption: General workflow for the bioanalysis of this compound.
References
- 1. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry]. | Sigma-Aldrich [sigmaaldrich.com]
- 2. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum | CoLab [colab.ws]
- 3. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
3-Bromo Lidocaine-d5 as a Novel Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the principles and methodologies for utilizing 3-Bromo Lidocaine-d5 as a novel internal standard in bioanalytical assays. While specific experimental data for this particular compound is not yet publicly available, this document outlines the fundamental concepts, validation requirements, and experimental workflows based on established regulatory guidelines and scientific best practices for stable isotope-labeled internal standards.
Introduction to Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results.[1] An ideal IS mimics the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for variations.[1][2]
Stable isotope-labeled (SIL) internal standards are considered the gold standard in bioanalysis.[1] These are compounds where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H or deuterium (D), ¹³C, ¹⁵N).[1] SIL internal standards are chemically identical to the analyte, ensuring they co-elute chromatographically and exhibit similar ionization efficiency, which helps to mitigate matrix effects—the suppression or enhancement of ionization by co-eluting matrix components.[3] The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.[1]
This compound, a deuterated analog of a lidocaine derivative, is proposed as a novel internal standard for the quantification of 3-bromo lidocaine or related compounds. The five deuterium atoms provide a sufficient mass shift to prevent isotopic overlap with the analyte.
Rationale for Using this compound
The primary advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects : Co-elution with the analyte allows for the normalization of signal suppression or enhancement caused by the biological matrix.[3]
-
Improved Precision and Accuracy : By accounting for variability in sample preparation and instrument response, SIL internal standards significantly improve the precision and accuracy of the analytical method.[4][5]
-
Enhanced Method Robustness : The use of a SIL-IS makes the method less susceptible to minor variations in experimental conditions.
Bioanalytical Method Validation
The validation of a bioanalytical method using a novel internal standard must adhere to the guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][6] The key validation parameters are summarized below.
Selectivity and Specificity
The method must demonstrate the ability to differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components.
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[4] These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels.[3][7]
Table 1: Exemplary Acceptance Criteria for Accuracy and Precision
| Parameter | Acceptance Criteria (EMA/FDA) |
| Intra-run Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Inter-run Precision | CV ≤ 15% (≤ 20% at LLOQ) |
| Intra-run Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Inter-run Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
LLOQ: Lower Limit of Quantification
Calibration Curve
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve should be linear over the expected concentration range.
Table 2: Exemplary Calibration Curve Parameters
| Parameter | Acceptance Criteria |
| Number of Standards | Minimum of 6 non-zero standards |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) |
Matrix Effect
The matrix effect is the influence of co-eluting substances from the biological matrix on the ionization of the analyte and internal standard. It is assessed by comparing the response of the analyte in the presence and absence of the matrix. The internal standard should effectively compensate for any observed matrix effects.
Recovery
Recovery is a measure of the efficiency of the extraction process. It is determined by comparing the analyte response from an extracted sample to that of an unextracted standard of the same concentration.
Stability
The stability of the analyte and internal standard must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Experimental Protocols
The following sections describe a general workflow for the validation and use of this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Stock Solutions : Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions : Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and QC samples. Prepare a working solution of this compound at a fixed concentration.
Sample Preparation
A generic sample preparation workflow would involve protein precipitation or liquid-liquid extraction.
-
Pipette a known volume of the biological matrix (e.g., plasma, urine) into a microcentrifuge tube.
-
Add a fixed volume of the this compound working solution to all samples, except for the blank matrix.
-
Add the appropriate volume of the analyte working solution to the calibration standards and QC samples.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) or an extraction solvent.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions need to be optimized for the specific analyte and internal standard.
Table 3: Hypothetical LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Transitions | Analyte: [M+H]⁺ > Product ionthis compound: [M+H+5]⁺ > Product ion |
Visualizations
General Principle of Internal Standardization
References
Exploratory Studies on the Metabolism of 3-Bromo Lidocaine-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2] Its metabolic fate is crucial in determining its pharmacokinetic profile and potential for drug-drug interactions. This guide focuses on a novel derivative, 3-Bromo Lidocaine-d5, exploring its predicted metabolic pathways and outlining the experimental methodologies for their investigation.
The introduction of a bromine atom at the 3-position of the aromatic ring and the replacement of five hydrogen atoms with deuterium on the N-ethyl groups are expected to significantly alter the metabolism of the parent lidocaine molecule. The bromine substitution may introduce new metabolic pathways, such as hydroxylation and dehalogenation, while the deuteration is anticipated to slow the rate of N-dealkylation due to the kinetic isotope effect.[3][4] Understanding these metabolic nuances is critical for the development of this compound.
This document serves as a technical resource for researchers, providing a predictive framework for the metabolism of this compound and detailed protocols for its experimental validation.
Predicted Metabolic Pathways
The metabolism of this compound is predicted to proceed through several key pathways, primarily involving Phase I reactions catalyzed by CYP enzymes. These predictions are based on the known metabolism of lidocaine and the established biotransformation of halogenated aromatic compounds.
N-Dealkylation (Deuterium Isotope Effect)
The primary metabolic route for lidocaine is N-deethylation to form monoethylglycinexylidide (MEGX) and subsequently glycinexylidide (GX).[2] This reaction is mainly catalyzed by CYP1A2 and CYP3A4.[2] For this compound, the five deuterium atoms on the N-ethyl groups are expected to exhibit a significant kinetic isotope effect, slowing down the rate of N-dealkylation.[3][4] This could lead to a longer half-life of the parent compound.
Aromatic Hydroxylation and Potential Dehalogenation
The presence of a bromine atom on the aromatic ring introduces the possibility of aromatic hydroxylation. This can occur at positions ortho or para to the amide group. Hydroxylation of halogenated aromatic compounds can sometimes be followed by dehalogenation. It is also possible for the bromine atom to migrate to an adjacent carbon during the hydroxylation process, an event known as the "NIH shift".
Other Potential Pathways
Oxidative deamination and hydrolysis of the amide bond are minor metabolic pathways for lidocaine and may also occur with this compound.
Predicted Metabolic Pathways of this compound
Caption: Predicted metabolic pathways for this compound.
Experimental Protocols
A systematic in vitro approach is essential to elucidate the metabolic fate of this compound. The following protocols outline the key experiments for metabolite identification and reaction phenotyping.
Metabolite Identification in Human Liver Microsomes
Objective: To identify the major metabolites of this compound formed by human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standard (e.g., a structurally similar, stable isotope-labeled compound)
Procedure:
-
Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL), phosphate buffer, and this compound (e.g., 1 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify potential metabolites by comparing with a control incubation without NADPH.
Reaction Phenotyping
Objective: To identify the specific CYP450 isoforms responsible for the metabolism of this compound.
Methods:
-
Recombinant Human CYPs: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4). Measure the rate of parent compound depletion or metabolite formation.
-
Chemical Inhibition in HLMs: Incubate this compound with HLMs in the presence and absence of specific chemical inhibitors for each major CYP isoform. A significant decrease in metabolism in the presence of a specific inhibitor suggests the involvement of that enzyme.
Procedure (Recombinant CYPs):
-
Prepare incubation mixtures containing a specific recombinant CYP enzyme, phosphate buffer, and this compound.
-
Follow the incubation and quenching steps as described in the metabolite identification protocol.
-
Analyze the samples by LC-MS/MS to determine the extent of metabolism by each isoform.
Experimental Workflow for In Vitro Metabolism Studies
Caption: A general workflow for investigating the in vitro metabolism.
Data Presentation
The quantitative data from the experimental studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Predicted Physicochemical Properties
| Property | Lidocaine | 3-Bromo Lidocaine |
| Molecular Formula | C14H22N2O | C14H21BrN2O |
| Molecular Weight | 234.34 g/mol | 313.23 g/mol |
| LogP (predicted) | ~2.4 | ~3.1 |
| pKa (predicted) | ~7.9 (amine) | ~7.7 (amine) |
Table 2: Hypothetical Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Lidocaine | 25 | 27.7 |
| This compound | 75 | 9.2 |
Note: These are hypothetical values for illustrative purposes.
Table 3: Hypothetical Contribution of CYP Isoforms to Metabolism
| CYP Isoform | Contribution to Metabolism (%) |
| CYP1A2 | 35 |
| CYP2B6 | <5 |
| CYP2C8 | <5 |
| CYP2C9 | <5 |
| CYP2C19 | <5 |
| CYP2D6 | 10 |
| CYP3A4 | 50 |
Note: These are hypothetical values for illustrative purposes.
Conclusion
The metabolic profile of this compound is anticipated to differ significantly from that of lidocaine due to the presence of the bromine and deuterium substituents. The proposed experimental workflow provides a robust framework for elucidating its metabolic pathways, identifying the responsible enzymes, and quantifying the rates of biotransformation. The resulting data will be crucial for understanding the pharmacokinetic properties of this novel compound and guiding its further development.
References
- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Stability of 3-Bromo Lidocaine-d5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and potential considerations for assessing the in vitro stability of 3-Bromo Lidocaine-d5, a deuterated and brominated analog of the local anesthetic, lidocaine. Due to the limited availability of public data on this specific molecule, this document outlines a generalized approach based on established protocols for similar small molecule drug candidates. The guide details experimental workflows for determining metabolic stability in various biological matrices and discusses potential degradation pathways.
Introduction
This compound is a stable-isotope labeled derivative of lidocaine, incorporating five deuterium atoms and a bromine atom. Such modifications are often utilized in metabolic studies as internal standards for mass spectrometry-based quantification or to investigate the metabolic fate of the parent drug. Understanding the in vitro stability of this compound is crucial for its application in preclinical and clinical research, ensuring data accuracy and reliability. This guide presents a framework for evaluating its stability in key in vitro systems.
General Experimental Workflow for In Vitro Metabolic Stability
The assessment of in vitro stability typically involves incubating the test compound with a biological matrix, such as liver microsomes or hepatocytes, and monitoring its disappearance over time. A generalized workflow is depicted below.
Caption: A typical experimental workflow for assessing in vitro metabolic stability.
Key Experimental Protocols
Detailed methodologies are critical for reproducible stability studies. Below are example protocols for common in vitro systems.
Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of this compound in the presence of liver microsomes, which are rich in cytochrome P450 enzymes.
Methodology:
-
Reagents: this compound, liver microsomes (human, rat, or mouse), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), potassium phosphate buffer.
-
Incubation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the liver microsomes, buffer, and the test compound. Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding a quenching solution, such as cold acetonitrile, which also serves to precipitate proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
-
Hepatocyte Stability Assay
Objective: To evaluate the metabolic stability in a more complete cellular system that includes both Phase I and Phase II metabolic enzymes.
Methodology:
-
Reagents: this compound, cryopreserved or fresh hepatocytes, appropriate cell culture medium (e.g., Williams' Medium E).
-
Cell Plating and Acclimation:
-
Plate the hepatocytes in collagen-coated plates and allow them to acclimate.
-
-
Incubation:
-
Prepare a dosing solution of this compound in the culture medium.
-
Remove the medium from the acclimated hepatocytes and add the dosing solution.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
-
Time-Point Sampling:
-
At designated time points, collect aliquots of the incubation medium.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay and analyze by LC-MS/MS.
-
Potential Metabolic Pathways
While specific metabolic pathways for this compound are not documented, potential routes can be inferred from the metabolism of lidocaine. The primary metabolic pathways for lidocaine involve N-de-ethylation and hydrolysis of the amide bond. The presence of the bromo-substituent may influence the rate and regioselectivity of these reactions.
Caption: Postulated metabolic pathways for this compound.
Data Presentation and Analysis
Quantitative data from in vitro stability assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Example Data Summary for Microsomal Stability
| Compound | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Human | Data to be determined | Data to be determined |
| This compound | Rat | Data to be determined | Data to be determined |
| This compound | Mouse | Data to be determined | Data to be determined |
Conclusion
Technical Guide: Solubility of 3-Bromo Lidocaine-d5 in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo Lidocaine-d5 is a deuterated analog of 3-Bromo Lidocaine, a derivative of the widely used local anesthetic, lidocaine. The introduction of deuterium atoms can offer advantages in metabolic studies and pharmacokinetic profiling by altering the drug's metabolic fate. Understanding the solubility of this compound in various organic solvents is critical for a range of applications, including synthesis, purification, formulation development, and analytical method development.
Estimated Solubility Profile
While quantitative solubility data for this compound is not available, the solubility of the parent compound, lidocaine, provides a strong predictive basis. Lidocaine is known to be very soluble in a variety of organic solvents.[1] The structural modifications in this compound—the addition of a bromine atom to the aromatic ring and isotopic labeling with deuterium—are not expected to drastically alter its fundamental solubility behavior in organic media.
The bromine atom, being lipophilic, may slightly enhance solubility in non-polar organic solvents. Deuteration is not expected to significantly impact solubility. Therefore, this compound is anticipated to exhibit good solubility in common organic solvents.
Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Family | Specific Solvents | Estimated Solubility |
| Alcohols | Methanol, Ethanol | Very Soluble |
| Chlorinated Solvents | Chloroform, Dichloromethane | Very Soluble |
| Ethers | Diethyl ether | Freely Soluble |
| Aromatic Hydrocarbons | Benzene, Toluene | Very Soluble |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetone | Soluble to Very Soluble |
| Non-polar Solvents | Hexanes, Cyclohexane | Sparingly Soluble to Soluble |
| Oils | Various mineral and vegetable oils | Soluble |
This table is an estimation based on the known solubility of lidocaine.[1] Actual quantitative solubility should be determined experimentally.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Analytical balance (accurate to at least 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Centrifuge (optional)
Procedure
-
Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. A general starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into the vial containing the solid compound.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time required for equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it plateaus.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifugation can be used to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high concentration measurements.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation of Solubility: Calculate the solubility of this compound in the specific organic solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Shake-Flask Method Workflow.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is not currently published, its structural similarity to lidocaine suggests it is likely to be highly soluble in a range of common organic solvents. For researchers and drug development professionals requiring precise solubility values, the well-established shake-flask method, as detailed in this guide, provides a robust and reliable experimental approach. The successful determination of solubility is a fundamental step that underpins numerous aspects of pharmaceutical development, from early-stage research to final product formulation.
References
In-depth Technical Guide: NMR and Mass Spectrometry Data for 3-Bromo Lidocaine-d5
A comprehensive search for publicly available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-Bromo Lidocaine-d5 did not yield specific experimental datasets or detailed analytical protocols for this particular deuterated compound.
While information is available for the non-deuterated analog, 3-Bromo Lidocaine, and the parent compound, Lidocaine, the specific spectral data and experimental methodologies for the deuterated version remain elusive in the public domain. Commercial suppliers of this compound do not publicly provide certificates of analysis or detailed spectroscopic data on their websites.
This guide, therefore, outlines the general methodologies and expected data for the characterization of this compound based on standard analytical practices for similar small molecules. It also provides a logical workflow for the acquisition and analysis of such data.
Hypothetical Data Presentation
In the absence of actual experimental data, the following tables have been structured to indicate how the quantitative NMR and mass spectrometry data for this compound would be presented.
Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| [Expected Value] | [e.g., s, d, t, q, m] | [#H] | [Specific Protons] |
| [Expected Value] | [e.g., s, d, t, q, m] | [#H] | [Specific Protons] |
| [Expected Value] | [e.g., s, d, t, q, m] | [#H] | [Specific Protons] |
| [Expected Value] | [e.g., s, d, t, q, m] | [#H] | [Specific Protons] |
Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| [Expected Value] | [Specific Carbon] |
| [Expected Value] | [Specific Carbon] |
| [Expected Value] | [Specific Carbon] |
| [Expected Value] | [Specific Carbon] |
Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | [Calculated Value] | [Observed Value] |
Experimental Protocols
The following are detailed, generalized protocols for acquiring the necessary NMR and mass spectrometry data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of its protons and carbon atoms.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters:
-
Spectral Width: 16 ppm
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.
-
Typical parameters:
-
Spectral Width: 240 ppm
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the respective nuclei in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the accurate mass and elemental composition of this compound and to study its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Acquire mass spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion from the high-resolution mass spectrum.
-
Use the accurate mass to calculate the elemental composition.
-
Analyze the fragmentation pattern from the MS/MS spectrum to further confirm the molecular structure.
-
Visualizations
The following diagrams illustrate the logical workflows for the characterization of this compound.
Methodological & Application
Application Notes and Protocols for Pharmacokinetic Studies of Lidocaine Using a Stable Isotope-Labeled Internal Standard
Topic: Utilizing 3-Bromo Lidocaine-d5 in Pharmacokinetic Studies of Lidocaine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While this compound is available as a research chemical, a comprehensive literature search did not yield specific published pharmacokinetic studies or validated analytical methods employing this particular compound as an internal standard for lidocaine. The following application notes and protocols are presented as a representative example based on established methodologies for lidocaine bioanalysis using other stable isotope-labeled internal standards, such as Lidocaine-d10. Researchers should perform their own method development and validation when using this compound.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety.[2][3] Pharmacokinetic studies of lidocaine involve the measurement of its concentration in biological matrices, typically plasma or serum, over time. To ensure the accuracy and precision of these measurements, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a suitable internal standard (IS) is essential.
An ideal internal standard should have similar physicochemical properties to the analyte but a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. Stable isotope-labeled compounds are considered the gold standard for internal standards in mass spectrometry-based bioanalysis. This compound, being a deuterated and brominated analog of lidocaine, is a potential candidate for this purpose. This document provides a detailed, representative protocol for a pharmacokinetic study of lidocaine using a stable isotope-labeled internal standard.
Experimental Design and Workflow
A typical pharmacokinetic study of lidocaine involves the administration of the drug to subjects, followed by the collection of blood samples at various time points. The concentration of lidocaine in these samples is then determined using a validated bioanalytical method.
Caption: Experimental workflow for a typical lidocaine pharmacokinetic study.
Bioanalytical Method Protocol
This protocol describes a representative method for the quantification of lidocaine in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.
Materials and Reagents
-
Lidocaine hydrochloride (analytical standard)
-
This compound (or other suitable stable isotope-labeled IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Preparation of Stock and Working Solutions
-
Lidocaine Stock Solution (1 mg/mL): Accurately weigh and dissolve lidocaine hydrochloride in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Lidocaine Working Solutions: Prepare a series of working solutions by serially diluting the lidocaine stock solution with 50% methanol to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50% methanol.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Pipette 100 µL of plasma into the appropriate tubes.
-
For calibration and QC samples, spike with the corresponding lidocaine working solutions.
-
Add 20 µL of the internal standard working solution to all tubes (except for blank matrix samples).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Caption: Workflow for plasma sample preparation using protein precipitation.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization.
| Parameter | Suggested Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with low %B, ramp up to high %B, then re-equilibrate. (Specific gradient to be optimized for separation). |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lidocaine: m/z 235.2 → 86.1 (example) This compound: m/z to be determined empirically |
| Gas Temperatures | To be optimized for the specific instrument |
| IonSpray Voltage | To be optimized for the specific instrument |
Note: The MRM (Multiple Reaction Monitoring) transition for this compound needs to be determined by infusing the compound into the mass spectrometer to identify the precursor ion and a stable product ion.
Data Analysis and Pharmacokinetic Parameters
The concentration of lidocaine in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against a calibration curve. The resulting concentration-time data is then used to calculate key pharmacokinetic parameters.
Representative Pharmacokinetic Data
The following table presents hypothetical pharmacokinetic parameters for lidocaine following intravenous administration, which would be determined from the concentration-time data.
| Parameter | Symbol | Unit | Value (Example) |
| Area Under the Curve (0 to infinity) | AUCinf | ng*h/mL | 2500 |
| Maximum Plasma Concentration | Cmax | ng/mL | 1500 |
| Time to Maximum Concentration | Tmax | h | 0.1 |
| Elimination Half-life | t1/2 | h | 1.5 - 2.0 |
| Volume of Distribution | Vd | L/kg | 0.7 - 1.5 |
| Clearance | CL | L/h/kg | 0.6 |
Data are representative and will vary based on the study population, dose, and route of administration.[4]
Lidocaine Metabolism
Lidocaine is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4.[5] The major metabolic pathway is N-de-ethylation to form monoethylglycinexylidide (MEGX) and subsequently glycinexylidide (GX), both of which have pharmacological activity.[5]
Caption: Simplified metabolic pathway of lidocaine.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is critical for the accurate and precise quantification of lidocaine in biological matrices for pharmacokinetic studies. The representative LC-MS/MS method and protocols described herein provide a robust framework for researchers in drug development. It is imperative that any new analytical method using this compound be fully validated according to regulatory guidelines to ensure data integrity and reliability.
References
- 1. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Lidocaine Administered During and After Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Lidocaine in Human Plasma Using 3-Bromo Lidocaine-d5 as an Internal Standard
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2] Accurate and reliable quantification of lidocaine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalysis due to its high sensitivity, specificity, and throughput.[3][4]
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for highly accurate and precise correction of experimental variability. This application note details a validated LC-MS/MS method for the determination of lidocaine in human plasma using 3-Bromo Lidocaine-d5 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: Lidocaine hydrochloride (≥98.5% purity), this compound (custom synthesis).
-
Solvents: HPLC-grade methanol, acetonitrile, and water (Romil-Pure Chemistry or equivalent).
-
Reagents: Formic acid (analytical grade), ammonium acetate (analytical grade).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, LC-MS/MS system (e.g., Shimadzu LCMS-8060, Sciex API 365, or equivalent).[1][4]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve lidocaine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the lidocaine stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples.
-
Prepare a working solution of this compound (Internal Standard, IS) at a concentration of 1 µg/mL in methanol.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for sample cleanup in plasma.[5]
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL internal standard working solution (this compound) to each tube, except for the blank matrix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 80:20 acetonitrile:10 mM ammonium acetate).
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Method
The chromatographic separation is designed to be rapid and efficient, providing good peak shape and separation from matrix interferences.
| Parameter | Condition |
| HPLC System | UHPLC System (e.g., Shimadzu Nexera X2, Waters Acquity) |
| Column | Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 4.6 x 100 mm)[1] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min[1] |
| Gradient | Isocratic: 80% Mobile Phase B[1] |
| Column Temperature | 40°C[1][6] |
| Injection Volume | 5 µL[6] |
| Run Time | 3.0 minutes[1] |
Mass Spectrometry Method
The mass spectrometer is operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
| Parameter | Lidocaine (Analyte) | This compound (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (Q1) | m/z 235.1[1] | m/z 319.2 (for ⁷⁹Br isotope) |
| Product Ion (Q3) | m/z 86.1[1] | m/z 91.1 (assuming d5 on the diethylamino moiety) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized value (e.g., 10-15 V)[1] | Optimized value (e.g., 15-25 V) |
| Interface Temperature | 300°C[1] | 300°C[1] |
| Nebulizing Gas Flow | 3.0 L/min[1] | 3.0 L/min[1] |
| Drying Gas Flow | 10.0 L/min[1] | 10.0 L/min[1] |
Method Validation Summary
The method should be fully validated according to regulatory guidelines (e.g., FDA).[1] The following table presents example data for key validation parameters.
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (CV%) | < 10% |
| Inter-day Precision (CV%) | < 10% |
| Accuracy / Bias (%) | Within ±15% of the nominal value (±20% at LOQ) |
| Matrix Effect | Minimal and compensated by the internal standard |
| Recovery | Consistent and reproducible across the concentration range (>75%)[3] |
Visualizations
The following diagrams illustrate the experimental workflow and the principle of quantification using a stable isotope-labeled internal standard.
Caption: Experimental workflow for Lidocaine quantification.
References
- 1. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carewellpharma.in [carewellpharma.in]
- 3. academic.oup.com [academic.oup.com]
- 4. Highly sensitive bioassay of lidocaine in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS determination of lidocaine in human plasma and applicati...: Ingenta Connect [ingentaconnect.com]
Protocol for the Quantification of Lidocaine using 3-Bromo Lidocaine-d5 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Accurate quantification of lidocaine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis. The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.
This document provides a detailed protocol for the quantification of lidocaine in a biological matrix (e.g., plasma) using 3-Bromo Lidocaine-d5 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a suitable internal standard as it co-elutes with lidocaine and is not expected to be present in biological samples. Its mass difference allows for clear differentiation from the native analyte.
2. Materials and Reagents
-
Analytes: Lidocaine hydrochloride, this compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), HPLC-grade water
-
Biological Matrix: Human plasma (or other relevant matrix)
-
Equipment:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
HPLC vials
-
3. Experimental Protocols
Standard Solution Preparation
3.1.1. Lidocaine Stock Solution (1 mg/mL): Accurately weigh 10 mg of lidocaine hydrochloride and dissolve it in 10 mL of methanol.
3.1.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
3.1.3. Working Standard Solutions: Prepare a series of working standard solutions of lidocaine by serial dilution of the stock solution with 50:50 (v/v) methanol:water. These will be used to spike the blank biological matrix for the calibration curve.
3.1.4. Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.
-
Pipette 100 µL of the respective sample (blank plasma, spiked plasma for calibration, or unknown sample) into the labeled tubes.
-
Add 10 µL of the 100 ng/mL internal standard working solution to all tubes except the blank.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to clean HPLC vials for LC-MS/MS analysis.
LC-MS/MS Analysis
3.3.1. Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
3.3.2. Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
| Parameter | Lidocaine | This compound (Internal Standard) |
| Precursor Ion (Q1) | m/z 235.2 | m/z 318.1 / 320.1 (due to Br isotopes) |
| Product Ion (Q3) | m/z 86.1 | m/z 91.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized | Optimized |
| Cone Voltage | Optimized | Optimized |
Note: The precursor ion for this compound will show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br are in an approximate 1:1 ratio). Select the most abundant isotope for quantification. The product ion for the internal standard is predicted based on the fragmentation of the deuterated diethylamino group, resulting in a mass shift of +5 Da compared to the lidocaine product ion. Collision energy and cone voltage should be optimized for maximum signal intensity for each analyte.
4. Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of lidocaine using this compound as an internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Lidocaine | 235.2 | 86.1 | ~ 3.5 |
| This compound (IS) | 318.1 / 320.1 | 91.1 | ~ 3.5 |
5. Visualization
Experimental Workflow
Caption: Experimental workflow for lidocaine quantification.
Analyte-Internal Standard Relationship
Caption: Logic of using an internal standard for quantification.
Application Notes & Protocols for Lidocaine Analysis Using 3-Bromo Lidocaine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of lidocaine in biological matrices, employing 3-Bromo Lidocaine-d5 as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, offering high accuracy and precision by compensating for matrix effects and variability in sample processing.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Accurate quantification of lidocaine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This compound is an ideal internal standard for lidocaine quantification via mass spectrometry. Its chemical structure is nearly identical to lidocaine, ensuring similar ionization efficiency and chromatographic behavior, while the mass difference due to the deuterium atoms allows for distinct detection.
Signaling Pathway of Lidocaine
Lidocaine's primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. By binding to the S4 voltage-sensing segments within domains III and IV of the channel, lidocaine stabilizes the inactivated state of the channel.[1] This prevents the influx of sodium ions that is necessary for the initiation and propagation of action potentials, thereby blocking nerve conduction and producing a local anesthetic effect.[2]
Caption: Lidocaine blocks nerve impulses by inhibiting voltage-gated sodium channels.
Sample Preparation Techniques
The choice of sample preparation technique depends on the biological matrix, the desired level of sensitivity, and the analytical instrumentation. Below are protocols for common techniques, adapted for the use of this compound as an internal standard.
Experimental Workflow:
Caption: General workflow for biological sample analysis of lidocaine.
Protocol 1: Liquid-Liquid Extraction (LLE) for Lidocaine in Human Serum
This method is suitable for cleaning up complex matrices like serum and offers good recovery.
Materials:
-
Human serum samples
-
This compound internal standard solution (100 ng/mL in methanol)
-
Lidocaine standard solutions for calibration curve
-
Diethyl ether (HPLC grade)
-
1 M Sodium Hydroxide (NaOH)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 250 µL of human serum into a 15 mL centrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard solution.
-
Add 200 µL of 1 M NaOH to alkalinize the sample.
-
Add 3 mL of diethyl ether.
-
Vortex mix for 30 seconds.
-
Centrifuge at 3000 x g for 3 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the reconstitution solution.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Lidocaine in Urine
SPE provides a cleaner extract compared to LLE and can be automated for high-throughput analysis.
Materials:
-
Urine samples
-
This compound internal standard solution (100 ng/mL in methanol)
-
Lidocaine standard solutions for calibration curve
-
Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)
-
Methanol (HPLC grade)
-
Deionized water
-
5% Ammonium hydroxide in methanol
-
2% Formic acid in water
-
SPE vacuum manifold
Procedure:
-
Pipette 1 mL of urine into a clean tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard solution.
-
Precondition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the reconstitution solution.
-
Inject into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) for Lidocaine in Plasma
PPT is a rapid and simple method for high-throughput analysis, though it may result in less clean extracts compared to LLE and SPE.
Materials:
-
Plasma samples
-
This compound internal standard solution (100 ng/mL in methanol)
-
Lidocaine standard solutions for calibration curve
-
Acetonitrile (HPLC grade) containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 100 ng/mL this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or vial.
-
Inject an aliquot directly into the LC-MS/MS system.
Quantitative Data Summary
The following tables provide a summary of typical performance data for lidocaine analysis using various sample preparation and analytical methods. The use of this compound as an internal standard is expected to yield similar or improved performance in terms of precision and accuracy.
Table 1: Comparison of Sample Preparation Techniques for Lidocaine Analysis
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Matrix | Serum, Plasma, Whole Blood | Urine, Plasma | Plasma, Serum |
| Recovery | 80-95% | >90% | >95% (but with matrix effects) |
| Matrix Effect | Moderate | Low | High |
| Throughput | Low to Medium | Medium (can be automated) | High |
| Cost per Sample | Low | High | Low |
| Selectivity | Good | Excellent | Moderate |
Table 2: Representative Quantitative Performance Data for Lidocaine Analysis
| Parameter | Value | Reference |
| Linearity Range (in human serum) | 50 - 5000 ng/mL | [3][4] |
| Correlation Coefficient (r²) | > 0.999 | [3][4] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [3] |
| Intra-day Precision (%CV) | < 15% | [4] |
| Inter-day Precision (%CV) | < 12% | [4] |
| Intra-day Accuracy (%Error) | < 9% | [4] |
| Inter-day Accuracy (%Error) | < 9% | [4] |
| Mean Absolute Recovery (LLE) | 80.42% - 93.9% | [3][4] |
Conclusion
The selection of an appropriate sample preparation technique for lidocaine analysis is a critical step that influences the reliability and accuracy of the results. The protocols provided herein, in conjunction with the use of this compound as an internal standard, offer robust methods for the quantification of lidocaine in various biological matrices. Researchers should validate the chosen method according to regulatory guidelines to ensure its suitability for their specific application.
References
- 1. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The position of the fast-inactivation gate during lidocaine block of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels [ouci.dntb.gov.ua]
"application of 3-Bromo Lidocaine-d5 in forensic toxicology"
Application Note and Protocol
Introduction
In the field of forensic toxicology, the accurate quantification of drugs and their metabolites in biological matrices is paramount. Lidocaine, a widely used local anesthetic, can be a substance of interest in forensic investigations, including cases of therapeutic drug monitoring, overdose, and drug-facilitated crimes.[1][2] The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[3][4][5] 3-Bromo Lidocaine-d5, a deuterated analog of 3-Bromo Lidocaine, serves as an ideal internal standard for the quantification of 3-Bromo Lidocaine, a potential metabolite or related substance of Lidocaine. This document provides a detailed application note and a representative protocol for its use in a forensic toxicology workflow.
The primary advantage of using a stable isotope-labeled internal standard like this compound is that it exhibits nearly identical chemical and physical properties to the analyte of interest (3-Bromo Lidocaine).[3] This ensures that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[3][4] By adding a known amount of the internal standard to the samples at the beginning of the analytical process, any loss of the analyte during extraction or variations in instrument response can be compensated for, leading to more accurate and precise quantification.[3][5]
Principle of the Method
This protocol describes a method for the quantitative determination of 3-Bromo Lidocaine in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. The method involves a simple liquid-liquid extraction of the analyte and internal standard from the biological matrix, followed by chromatographic separation and detection by mass spectrometry.
Key Steps:
-
Sample Preparation: Addition of the internal standard (this compound) to the biological sample (e.g., whole blood, plasma, urine).
-
Extraction: Liquid-liquid extraction to isolate the analyte and internal standard from the matrix.
-
Analysis: Instrumental analysis by LC-MS/MS.
-
Quantification: Calculation of the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocols
Materials and Reagents
-
3-Bromo Lidocaine reference standard
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Whole blood (drug-free)
-
Calibrators and quality control samples
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Data acquisition and processing software
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of whole blood sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 1 µg/mL this compound internal standard solution to each tube and vortex briefly.
-
Add 500 µL of MTBE to each tube.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18, 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Column Temp. | 40°C |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Bromo Lidocaine | Value | Value | Value |
| This compound | Value+5 | Value | Value |
(Note: Exact m/z values for precursor and product ions would need to be determined experimentally by direct infusion of the reference standards.)
Data Presentation
Table 2: Example Calibration Curve Data for 3-Bromo Lidocaine
| Calibrator Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 145,800 | 0.0104 |
| 5 | 7,850 | 148,200 | 0.0530 |
| 10 | 16,100 | 151,000 | 0.1066 |
| 50 | 82,300 | 149,500 | 0.5505 |
| 100 | 165,000 | 150,100 | 1.0993 |
| 500 | 835,000 | 147,900 | 5.6457 |
Linear Regression: y = 0.0113x - 0.0009 (r² > 0.99)
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 3-Bromo Lidocaine.
Logical Relationship of Internal Standard Method
Caption: Principle of the internal standard method for quantification.
References
- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. chiron.no [chiron.no]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Application Note: High-Throughput Bioanalytical Method for Lidocaine in Human Plasma by LC-MS/MS
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This application note describes a robust and sensitive bioanalytical method for the quantification of lidocaine in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method utilizes 3-Bromo Lidocaine-d5 as an internal standard (IS) to ensure accuracy and precision. The sample preparation involves a simple protein precipitation step, making it suitable for high-throughput analysis.
Experimental
Materials and Reagents
-
Lidocaine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
HPLC System: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable C18 column (e.g., Phenomenex Luna C8(2), 100 x 2.0 mm, 5 µm) is recommended.[1]
Sample Preparation
A simple protein precipitation method is employed for plasma sample preparation.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (1 µg/mL this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.[1]
Chromatographic Conditions
The chromatographic separation is achieved using a gradient elution program.
| Parameter | Condition |
| Column | Phenomenex Luna C8(2), 100 x 2.0 mm, 5 µm or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 20 |
| 1.0 | 95 |
| 2.5 | 95 |
| 2.6 | 20 |
| 4.0 | 20 |
Mass Spectrometric Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Parameter | Lidocaine | This compound (IS) |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 235.2 | 318.1 |
| Product Ion (m/z) | 86.1 | 86.1 |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (ms) | 200 | 200 |
Method Validation
The method was validated according to the US FDA guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 1 to 5000 ng/mL for lidocaine in human plasma. The correlation coefficient (r²) was consistently greater than 0.99.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 1 (LLOQ) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| 3 (LQC) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| 500 (MQC) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| 4000 (HQC) | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Recovery
The extraction recovery of lidocaine and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | Mean Recovery (%) |
| Lidocaine | > 80 |
| This compound (IS) | > 80 |
Matrix Effect
The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked plasma samples with those of neat standard solutions. The matrix effect was found to be negligible.
Stability
Lidocaine was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and autosampler stability.
Results and Discussion
The developed LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantification of lidocaine in human plasma. The simple protein precipitation sample preparation procedure allows for rapid sample processing. The chromatographic conditions ensure good separation of lidocaine from endogenous plasma components with a total run time of 4 minutes. The use of a stable isotope-labeled internal standard, this compound, compensates for any variability in sample preparation and instrument response, thereby ensuring high accuracy and precision of the method.
Workflow and Signaling Pathway Diagrams
Caption: Bioanalytical workflow for lidocaine quantification in plasma.
A simple, rapid, and robust LC-MS/MS method for the quantification of lidocaine in human plasma has been developed and validated. The method is suitable for high-throughput analysis and can be readily implemented in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of lidocaine.
References
Application Note: A Robust and Sensitive UPLC-MS/MS Assay for the Quantification of Lidocaine in Human Plasma Using 3-Bromo Lidocaine-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of lidocaine in human plasma. The assay utilizes a simple and efficient protein precipitation method for sample preparation and employs 3-Bromo Lidocaine-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The method was validated according to established bioanalytical method validation guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This robust and reliable assay is well-suited for pharmacokinetic studies and therapeutic drug monitoring of lidocaine.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Accurate and reliable measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, dose optimization, and ensuring patient safety. UPLC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest level of accuracy and precision. This application note presents a complete protocol for a UPLC-MS/MS assay for lidocaine in human plasma, from sample preparation to data analysis.
Experimental Protocols
Materials and Reagents
-
Lidocaine hydrochloride (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Lidocaine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lidocaine hydrochloride in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the lidocaine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at 100 ng/mL in acetonitrile.
Sample Preparation
-
Label polypropylene microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Spike 5 µL of the appropriate lidocaine working solution into the standards and QCs. For unknown samples and blanks, add 5 µL of 50:50 (v/v) methanol:water.
-
Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except the blank, to which 200 µL of acetonitrile is added.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Column Temperature: 40°C Autosampler Temperature: 10°C Injection Volume: 5 µL Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.00 | 0.4 | 95 | 5 |
| 0.50 | 0.4 | 95 | 5 |
| 2.00 | 0.4 | 5 | 95 |
| 2.50 | 0.4 | 5 | 95 |
| 2.60 | 0.4 | 95 | 5 |
| 3.50 | 0.4 | 95 | 5 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150°C Desolvation Temperature: 500°C Desolvation Gas Flow: 1000 L/hr Cone Gas Flow: 150 L/hr Collision Gas: Argon
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Lidocaine | 235.2 | 86.1 | 30 | 15 |
| This compound (IS) | 318.1 | 86.1 | 35 | 20 |
Results and Discussion
The UPLC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 1 to 2000 ng/mL for lidocaine in human plasma. The coefficient of determination (r²) was consistently ≥0.995.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Lidocaine | 1 - 2000 | y = 0.0025x + 0.0012 | ≥0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four QC levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results are summarized in Table 2.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.5 | 103.7 |
| LQC | 3 | 5.4 | 98.7 | 7.1 | 101.5 |
| MQC | 100 | 4.1 | 102.3 | 5.9 | 100.8 |
| HQC | 1600 | 3.5 | 99.5 | 4.8 | 98.9 |
Recovery and Matrix Effect
The extraction recovery of lidocaine and the internal standard was high and consistent across the QC levels. The matrix effect was minimal, demonstrating the efficiency of the sample preparation method.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 92.5 | 1.8 |
| MQC | 100 | 94.1 | -0.5 |
| HQC | 1600 | 93.8 | 1.2 |
Visualizations
Caption: Experimental workflow for lidocaine quantification.
Application Note: The Use of 3-Bromo Lidocaine-d5 in Quantitative Drug Metabolism Studies of Lidocaine
Abstract
This document outlines the application and protocol for utilizing 3-Bromo Lidocaine-d5 as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based drug metabolism studies of Lidocaine. The structural similarity and mass difference provided by the deuterium labeling and bromine substitution make this compound an excellent tool for the accurate quantification of Lidocaine and its primary metabolites in complex biological matrices. This protocol provides a detailed workflow from sample preparation to data analysis, intended for researchers in drug development and pharmacology.
Introduction
Lidocaine is a widely used local anesthetic and antiarrhythmic drug.[1][2][3] Its metabolism is crucial for understanding its efficacy and potential toxicity. The primary metabolic pathway involves N-deethylation mediated by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4, to form active metabolites such as monoethylglycinexylidide (MEGX).[4][5] MEGX is further metabolized to inactive products.[4][5]
Accurate quantification of parent drugs and their metabolites in biological samples is fundamental to pharmacokinetic and drug metabolism studies. Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard is essential for correcting variations that can occur during sample preparation and analysis, thereby ensuring the accuracy and reliability of the results.[7][8]
This compound serves as an ideal internal standard for Lidocaine metabolism studies. The deuterium labeling provides a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its chemical behavior is nearly identical to the analyte during sample extraction and ionization. The additional bromine atom further increases the mass difference, minimizing potential isotopic crosstalk. This application note provides a comprehensive protocol for the use of this compound in a typical in vitro drug metabolism study using human liver microsomes.
Experimental Workflow
The overall experimental workflow for a Lidocaine metabolism study using this compound as an internal standard is depicted below. This process begins with the incubation of Lidocaine with human liver microsomes, followed by quenching the reaction, sample preparation including protein precipitation and the addition of the internal standard, and finally, analysis by LC-MS/MS.
Lidocaine Metabolism Pathway
Lidocaine undergoes extensive metabolism in the liver. The primary pathway is N-dealkylation by CYP3A4 and CYP1A2 to form MEGX, which is an active metabolite. MEGX is then further metabolized to Glycinexylidide (GX). Another metabolic route involves the hydrolysis of 2,6-xylidine, which is then hydroxylated to 4-hydroxy-xylidine, a major metabolite found in urine.[4]
Protocols
Materials
-
Lidocaine
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic acid
Protocol 1: In Vitro Metabolism Assay
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and Lidocaine (final concentration 1 µM) in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile.
-
Add Internal Standard: Add this compound to a final concentration of 100 nM.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Lidocaine, its metabolites, and the internal standard.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Protocol 3: Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for Lidocaine, its metabolites (e.g., MEGX), and the internal standard (this compound).
-
Calibration Curve: Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.
-
Quantification: Determine the concentration of Lidocaine and its metabolites in the experimental samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The following tables represent hypothetical data obtained from a Lidocaine metabolism study using this compound as an internal standard.
Table 1: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lidocaine | 235.2 | 86.1 | 15 |
| MEGX | 207.2 | 58.1 | 12 |
| This compound | 318.1 | 86.1 | 18 |
Table 2: Hypothetical Calibration Curve for Lidocaine
| Concentration (nM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 49,800 | 0.307 |
| 50 | 75,800 | 50,200 | 1.510 |
| 100 | 151,000 | 49,900 | 3.026 |
| 500 | 760,500 | 50,300 | 15.120 |
| Linearity (R²) | 0.9995 |
Table 3: Quantification of Lidocaine over Time in HLM Incubation
| Incubation Time (min) | Lidocaine Peak Area | IS Peak Area | Peak Area Ratio | Calculated Concentration (nM) |
| 0 | 151,200 | 50,300 | 3.006 | 99.5 |
| 5 | 125,500 | 49,900 | 2.515 | 83.1 |
| 15 | 80,100 | 50,100 | 1.599 | 52.8 |
| 30 | 42,300 | 50,500 | 0.838 | 27.7 |
| 60 | 15,800 | 50,200 | 0.315 | 10.4 |
Conclusion
This compound is a highly suitable internal standard for the quantification of Lidocaine and its metabolites in drug metabolism studies. Its properties ensure accurate and precise results by compensating for variations in sample processing and instrument response. The protocols and data presented here provide a framework for researchers to develop and validate robust bioanalytical methods for pharmacokinetic and in vitro metabolism assays of Lidocaine.
References
Troubleshooting & Optimization
"troubleshooting isotopic interference with 3-Bromo Lidocaine-d5"
Welcome to the Technical Support Center. This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Bromo Lidocaine-d5 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound?
A1: Isotopic interference, often called "crosstalk," occurs when the signal from the unlabeled analyte (3-Bromo Lidocaine) contributes to the signal of the stable isotope-labeled internal standard (this compound). This happens because naturally occurring heavy isotopes (like ¹³C, ⁸¹Br) in the analyte can result in a molecule with a mass-to-charge ratio (m/z) that is identical or very close to the m/z of the internal standard. This can lead to an overestimation of the internal standard's response, causing inaccuracy and non-linearity in quantitative results.[1][2]
Q2: Why is this a particular concern for 3-Bromo Lidocaine?
A2: 3-Bromo Lidocaine contains a bromine atom, which has two abundant stable isotopes: ⁷⁹Br (approximately 50.7% abundance) and ⁸¹Br (approximately 49.3% abundance).[3][4] This creates a prominent "M+2" isotopic peak for the analyte that is nearly as intense as its primary monoisotopic peak. Additionally, the presence of 14 carbon atoms means there is a significant probability of incorporating a ¹³C isotope. The combination of these factors increases the likelihood that an isotopic variant of the unlabeled analyte will overlap with the mass channel of the this compound internal standard.[2][3]
Q3: What are the common signs of isotopic interference in my assay?
A3: The most common indicators of significant isotopic interference include:
-
Non-linear calibration curves , especially at higher analyte concentrations.[1][2]
-
Inaccurate quantification , often resulting in a negative bias (underestimation) of the analyte concentration.
-
Detection of a significant signal in the internal standard's mass channel when analyzing a high-concentration sample of the unlabeled analyte standard.[2]
-
Poor assay precision and reproducibility at the upper and lower limits of quantification.
Troubleshooting Guide
Problem 1: I'm seeing a signal in my internal standard (IS) channel when I inject a high-concentration sample of the unlabeled analyte.
-
Cause: This is a classic sign of isotopic crosstalk. A naturally occurring isotopic variant of the unlabeled 3-Bromo Lidocaine has the same nominal mass as your this compound IS and is being detected in its mass channel.
-
Solution:
-
Confirm the Interference: First, verify that the signal is not from contamination. Prepare a fresh, high-concentration standard of the unlabeled analyte and inject it. The presence of a peak in the IS channel confirms crosstalk.
-
Quantify the Contribution: Determine the percentage of the analyte signal that contributes to the IS channel. See Experimental Protocol 1 below.
-
Mitigation Strategies:
-
Use a Non-Linear Calibration Model: A quadratic or other non-linear regression model can often compensate for the predictable non-linearity caused by this interference.[2]
-
Adjust IS Concentration: Ensure the concentration of the internal standard is appropriate. If it's too low, the relative contribution from the analyte's crosstalk will be magnified, potentially affecting linearity.[1]
-
Mathematical Correction: If your software allows, you can apply a mathematical correction to subtract the known contribution of the analyte from the measured IS signal.
-
-
Problem 2: My calibration curve is linear at low concentrations but becomes curved or plateaus at high concentrations.
-
Cause: While this can have multiple causes (like detector saturation), it is frequently caused by isotopic interference, which becomes more pronounced as the analyte-to-IS concentration ratio increases.[2] At high analyte levels, the signal contribution from the analyte's isotopes to the IS channel becomes significant relative to the fixed IS signal, artificially inflating the IS response and compressing the analyte/IS ratio.
-
Solution:
-
Verify Crosstalk: Follow the steps in Problem 1 and Experimental Protocol 1 to confirm and quantify the interference.
-
Lower the ULOQ: The simplest solution may be to lower the Upper Limit of Quantification (ULOQ) of your assay to a range where the curve remains linear.
-
Implement a Non-Linear Fit: As mentioned previously, using a weighted (e.g., 1/x²) quadratic regression is a common and effective way to model this type of behavior and ensure accurate quantification across the full range.[2]
-
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratio information for a typical LC-MS/MS experiment using electrospray ionization (ESI) in positive mode.
Table 1: Mass Spectrometry Parameters for 3-Bromo Lidocaine and this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]⁺ m/z (⁷⁹Br) | [M+H]⁺ m/z (⁸¹Br) |
| 3-Bromo Lidocaine (Analyte) | C₁₄H₂₁BrN₂O | 312.0837 | 313.0910 | 315.0890 |
| This compound (IS) | C₁₄H₁₆D₅BrN₂O | 317.1151 | 318.1224 | 320.1203 |
Table 2: Theoretical Isotopic Distribution and Potential Overlap
This table shows the theoretical relative intensity of the primary isotopic peaks for the protonated molecules. The interference occurs when an isotopic peak of the analyte (e.g., its M+5 peak) overlaps with the primary peak of the internal standard (IS M' peak).
| Species | Peak | Relative Intensity (%) | Notes |
| Analyte [M+H]⁺ | M (m/z 313.09) | 100% | Contains ⁷⁹Br and all ¹²C. |
| M+1 | 15.4% | Primarily from one ¹³C atom. | |
| M+2 | 97.5% | Primarily from the ⁸¹Br isotope. | |
| M+3 | 15.0% | From ⁸¹Br and one ¹³C. | |
| M+4 | 1.8% | From two ¹³C and ⁸¹Br, or other combinations. | |
| M+5 | ~0.2% | Potential source of interference with IS M' peak. | |
| IS [M'+H]⁺ | M' (m/z 318.12) | 100% | Primary peak for the d5-Internal Standard. |
| M'+1 | 15.4% | ||
| M'+2 | 97.5% |
Experimental Protocols
Protocol 1: Method for Quantifying Analyte-to-IS Crosstalk
Objective: To determine the percentage of signal from the unlabeled analyte that interferes with the internal standard's MRM transition.
Methodology:
-
Prepare Standards:
-
Prepare a "Neat IS" solution containing only this compound at the final concentration used in the assay.
-
Prepare a series of high-concentration "Analyte-Only" standards of 3-Bromo Lidocaine, typically covering the high end of the calibration range (e.g., 50% to 150% of the ULOQ). Do not add any internal standard.
-
Prepare a "Zero Sample" (blank matrix) without analyte or IS.
-
-
LC-MS/MS Analysis:
-
Inject the "Zero Sample" to establish the baseline noise.
-
Inject the "Neat IS" solution to get the pure response of the internal standard in both the analyte and IS MRM transitions.
-
Inject the "Analyte-Only" standards.
-
-
Data Analysis:
-
For the "Analyte-Only" injections, measure the peak area in the internal standard's MRM transition (let's call this Area_IS_Crosstalk).
-
Measure the peak area in the analyte's primary MRM transition (Area_Analyte).
-
Calculate the crosstalk percentage: Crosstalk % = (Area_IS_Crosstalk / Area_Analyte) * 100
-
A crosstalk value greater than 1-2% may be sufficient to cause non-linearity, depending on the required dynamic range of the assay.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting isotopic interference.
Caption: A logical workflow for diagnosing and mitigating isotopic interference.
Caption: Visualization of isotopic overlap between the analyte and internal standard.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
"addressing matrix effects in lidocaine analysis with deuterated standards"
Technical Support Center: Addressing Matrix Effects in Lidocaine Analysis
Welcome to the technical support center for lidocaine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating matrix effects in bioanalysis using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of lidocaine?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of an analyte, such as lidocaine, by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2] These effects can lead to inaccurate and imprecise quantification in LC-MS/MS bioanalysis.[1] Electrospray ionization (ESI) is particularly susceptible to these effects.[1]
Q2: Why is a deuterated internal standard (IS), like lidocaine-d6 or lidocaine-d10, recommended for lidocaine analysis?
A2: A stable isotope-labeled (deuterated) internal standard is the gold standard for quantitative LC-MS/MS analysis. Because it is chemically and physically almost identical to the analyte (lidocaine), it co-elutes and experiences similar matrix effects. This co-elution ensures that any ion suppression or enhancement affecting the lidocaine will also similarly affect the deuterated standard. By using the response ratio of the analyte to the internal standard, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable quantification.[3]
Q3: What are the common causes of matrix effects in biological samples?
A3: The primary causes are endogenous components of the biological matrix, such as phospholipids, salts, and proteins, that are not completely removed during sample preparation.[2] Exogenous substances like anticoagulants or dosing vehicles can also contribute.[2] These components can co-elute with lidocaine and interfere with the ionization process in the mass spectrometer source.[4]
Q4: Can I use a different internal standard, like a structural analog, instead of a deuterated one?
A4: While structural analogs can be used, they are not ideal. Their chromatographic behavior and ionization efficiency may differ significantly from lidocaine, meaning they may not experience the same degree of matrix effect. This can lead to inadequate compensation and, consequently, inaccurate results. Deuterated standards are strongly preferred because their behavior most closely mimics the analyte of interest.
Q5: How do I quantitatively assess the matrix effect during method validation?
A5: The standard approach is the post-extraction spike method.[2] This involves comparing the peak area of lidocaine spiked into an extracted blank matrix with the peak area of lidocaine in a neat (pure) solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of ion suppression or enhancement.[2] Regulatory guidelines, such as those from the FDA, require the evaluation of matrix effects as part of method validation.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in QC sample results | Inconsistent matrix effects between samples. Inadequate compensation by the internal standard. | - Ensure the use of a co-eluting, stable isotope-labeled internal standard like lidocaine-d6 or lidocaine-d10.[3][5] - Improve the sample cleanup procedure (e.g., switch from protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)) to remove more interfering components. |
| Poor sensitivity or low signal-to-noise ratio | Significant ion suppression. | - Optimize the chromatographic method to separate lidocaine from the ion-suppressing regions of the chromatogram. - Dilute the sample to reduce the concentration of matrix components, though this may not be feasible for trace analysis.[6] - Consider using a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects than ESI.[6] |
| Non-linear calibration curve | Concentration-dependent matrix effects. | - Prepare calibration standards in the same biological matrix as the unknown samples to ensure that the standards and samples are affected similarly. - Re-evaluate the sample preparation method to enhance the removal of matrix interferences. |
| Internal standard response is erratic or very low | The internal standard is also experiencing significant and variable ion suppression. The concentration of the IS is too low. | - Verify the concentration and stability of the internal standard spiking solution. - Investigate the sample matrix for unexpected co-eluting interferences that may be disproportionately affecting the IS. |
Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Lidocaine from Human Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., lidocaine-d6 at 1 µg/mL). Vortex for 10 seconds. Add 200 µL of 0.1% formic acid and vortex again.[3]
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Waters Oasis® HLB 1 cc, 30 mg) by passing 1 mL of methanol followed by 1 mL of water.[3]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.[3]
-
Elution: Elute the lidocaine and internal standard from the cartridge with 1 mL of the mobile phase (e.g., 80:20 acetonitrile/5 mM ammonium acetate).[3]
-
Final Preparation: Vortex the eluate and transfer it to an autosampler vial for LC-MS/MS analysis. Inject approximately 2-10 µL into the system.[3][5]
Data Presentation: LC-MS/MS Parameters
The following table summarizes typical mass spectrometry parameters for the analysis of lidocaine and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Lidocaine | 235.1 | 86.15 | Positive ESI |
| Lidocaine-d6 | 241.3 | 86.15 | Positive ESI |
| Lidocaine-d10 | 245.2 | 96.2 | Positive ESI |
Note: These values are typical and may vary slightly depending on the instrument and source conditions.[3][7]
Visual Guides
Experimental Workflow
The following diagram illustrates the typical workflow for lidocaine bioanalysis, from sample collection to final data processing.
Caption: Workflow for Lidocaine Bioanalysis.
Logic of Matrix Effect Compensation
This diagram explains how a deuterated internal standard compensates for signal variations caused by matrix effects.
Caption: Compensation for Matrix Effects.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mass Spectrometry Parameters for 3-Bromo Lidocaine-d5
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the analysis of 3-Bromo Lidocaine-d5. It is intended for researchers, scientists, and drug development professionals familiar with liquid chromatography-mass spectrometry (LC-MS) techniques.
Frequently Asked Questions (FAQs)
Q1: What are the initial mass spectrometry parameters I should consider for this compound?
A1: For a novel compound like this compound, it is crucial to start with a systematic parameter optimization process. This typically involves direct infusion of a standard solution of the analyte into the mass spectrometer. The initial focus should be on identifying the precursor ion in a full scan mode (Q1 scan) and then determining the most stable and intense product ions through fragmentation (product ion scan).
Q2: How do I determine the precursor ion (Q1) for this compound?
A2: The precursor ion is typically the protonated molecule [M+H]⁺ in positive ionization mode or the deprotonated molecule [M-H]⁻ in negative ionization mode. Given the structure of lidocaine, positive ionization is generally preferred. You can predict the theoretical monoisotopic mass of this compound and look for it in the Q1 scan. Infuse a solution of your compound and perform a full scan to identify the most abundant ion corresponding to the expected mass.
Q3: Once I have the precursor ion, how do I find the best product ions (Q3) for Multiple Reaction Monitoring (MRM)?
A3: After identifying the precursor ion, you will need to perform a product ion scan. In this experiment, the precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting fragment ions are scanned in the third quadrupole (Q3). By gradually increasing the collision energy, you can observe the fragmentation pattern and select the most intense and stable product ions for your MRM transitions. It is common to select at least two product ions for each analyte to ensure specificity and to calculate ion ratios for quality control.[1][2]
Q4: What are typical issues that can lead to poor signal intensity for this compound?
A4: Poor signal intensity can be caused by several factors:
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with your analyte for ionization, reducing its signal.[3][4] To mitigate this, improve chromatographic separation or enhance sample preparation to remove interfering matrix components.[4]
-
Suboptimal Source Parameters: The efficiency of ionization is highly dependent on the electrospray ionization (ESI) source settings.[3][5] Parameters like spray voltage, gas temperatures, and gas flows need to be optimized.[1]
-
Incorrect Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For amine-containing compounds like lidocaine derivatives, a slightly acidic mobile phase often improves protonation and signal in positive ESI mode.
Q5: Why am I seeing high background noise in my mass spectra?
A5: High background noise can originate from various sources, including contaminated solvents, plasticizers leaching from tubing, or a dirty ion source. Ensure you are using high-purity LC-MS grade solvents and check your system for any potential sources of contamination. Regular cleaning and maintenance of the mass spectrometer's ion source are also essential.
Troubleshooting Guides
Issue 1: No or Very Low Analyte Signal
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Verify the precursor and product ion masses. Re-infuse the analyte and perform a Q1 and product ion scan to confirm the correct masses. |
| Suboptimal Ionization | Optimize ESI source parameters. Systematically adjust spray voltage, nebulizer gas, drying gas flow, and temperature while infusing the analyte. |
| Ion Suppression | Dilute the sample or improve sample preparation. Enhance chromatographic separation to move the analyte away from interfering matrix components.[4] |
| Instrument Not Calibrated | Ensure the mass spectrometer is properly calibrated and has passed its resolution setup.[1] |
| Analyte Degradation | Check the stability of this compound in your sample and mobile phase. |
Issue 2: Unstable or Fluctuating Signal
| Possible Cause | Troubleshooting Step |
| Unstable Spray | Check the ESI needle position and ensure it is not clogged. Optimize nebulizer gas flow to achieve a stable spray.[6] |
| Inconsistent Mobile Phase Delivery | Prime the LC pumps to remove any air bubbles. Check for leaks in the LC system. |
| Dirty Ion Source | Clean the ion source components, including the capillary and skimmer. |
| Fluctuations in Source Temperature | Allow the instrument to fully equilibrate to the set temperatures before starting the analysis. |
Experimental Protocols
Protocol 1: Direct Infusion for Parameter Optimization
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a solvent mixture that is compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the infusion: Use a syringe pump to deliver the solution directly to the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize in Q1 Scan Mode:
-
Set the mass spectrometer to scan a mass range that includes the expected m/z of the [M+H]⁺ ion for this compound.
-
Adjust source parameters such as spray voltage, nebulizer gas, drying gas, and capillary temperature to maximize the intensity of the target ion.
-
-
Optimize in Product Ion Scan Mode:
-
Set the mass spectrometer to select the precursor ion identified in the previous step.
-
Ramp the collision energy (e.g., from 5 to 50 V) to induce fragmentation and identify the most abundant and stable product ions.[2]
-
-
Optimize MRM Transitions:
-
Create an acquisition method with the selected precursor-product ion transitions.
-
For each transition, perform a collision energy optimization to find the voltage that yields the highest product ion intensity.
-
Quantitative Data Summary
The following tables present hypothetical yet representative optimized parameters for this compound. These values should be used as a starting point and will require further optimization on your specific instrument.
Table 1: Predicted Mass and MRM Transitions for this compound
| Compound | Formula | Monoisotopic Mass | Precursor Ion [M+H]⁺ | Product Ion 1 | Product Ion 2 |
| This compound | C₁₄H₁₆BrN₂OD₅ | 319.1 | 320.1 | Hypothetical m/z 1 | Hypothetical m/z 2 |
Note: The exact m/z values for product ions must be determined experimentally.
Table 2: Example Optimized Mass Spectrometry Parameters
| Parameter | Optimized Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Nebulizer Gas (N₂) Flow | 1.5 L/min |
| Drying Gas (N₂) Flow | 10 L/min |
| Drying Gas Temperature | 300 °C |
| Collision Gas | Argon |
| Collision Energy (for Product Ion 1) | 25 eV |
| Collision Energy (for Product Ion 2) | 35 eV |
Visualizations
Caption: Workflow for MS Parameter Optimization.
Caption: Troubleshooting Decision Tree for Low Signal.
References
Technical Support Center: Chromatography of Lidocaine and 3-Bromo Lidocaine-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of lidocaine and its internal standard, 3-Bromo Lidocaine-d5. The focus is on improving peak shape and resolving common issues encountered during method development and routine analysis.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, such as tailing, fronting, or broadening, can significantly impact the accuracy and precision of quantification. This guide addresses common causes and provides systematic solutions.
Problem 1: Peak Tailing
Peak tailing is the most common peak shape issue for basic compounds like lidocaine and is characterized by an asymmetry factor > 1.2.
dot
Caption: Troubleshooting workflow for peak tailing.
Q1: My lidocaine/3-Bromo Lidocaine-d5 peak is tailing. What is the most likely cause?
A1: The most common cause of peak tailing for basic compounds like lidocaine is the interaction between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based reversed-phase columns.[1][2][3][4][5] This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.
Q2: How can I reduce peak tailing by adjusting the mobile phase?
A2: There are two primary strategies involving the mobile phase:
-
Lowering the pH: Operating at a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups, reducing their negative charge and minimizing ionic interactions with the protonated lidocaine.[1][3] A buffer, such as phosphate or formate, should be used to maintain a stable pH.[4]
-
Adding a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, preventing them from interacting with your analyte.[1] However, be aware that TEA can shorten column lifetime.
Q3: Can the type of column I use affect peak tailing?
A3: Absolutely. Modern, high-purity silica columns that are "end-capped" have fewer residual silanol groups and will generally provide better peak shape for basic compounds.[2][3] If you are using an older "Type A" silica column, switching to a "Type B" or a hybrid silica column is highly recommended.[1]
Q4: I'm still seeing tailing even with a new column and optimized mobile phase. What else could be the issue?
A4: Consider the following:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4] Try diluting your sample and reinjecting.
-
Extra-Column Effects: Excessive dead volume in the system (e.g., long or wide-bore tubing between the column and detector) can cause peak broadening and tailing.[2] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
-
Column Conditioning: New columns may require conditioning. Making several injections of a high-concentration standard of a basic analyte can help to saturate the most active sites on the stationary phase, leading to improved peak shape in subsequent injections.[6]
Frequently Asked Questions (FAQs)
Q5: What is this compound and why is it used?
A5: this compound is a deuterated analog of a brominated lidocaine derivative. The "d5" indicates that five hydrogen atoms have been replaced with deuterium. It is typically used as an internal standard in quantitative bioanalytical methods. The deuterium substitution gives it a different mass for mass spectrometry detection, while its chemical properties are very similar to the non-deuterated compound, causing it to co-elute or elute very closely.
Q6: Will this compound have the same chromatographic behavior as lidocaine?
A6: Not exactly. While the deuteration (d5) has a negligible effect on retention time, the presence of a bromine atom on the aromatic ring makes the molecule more hydrophobic than lidocaine. This will result in a longer retention time in reversed-phase chromatography. The bromine atom may also slightly alter the pKa of the molecule, which could influence the optimal mobile phase pH for good peak shape.
Q7: How should I adjust my lidocaine method for this compound?
A7: Due to the increased hydrophobicity, you may need to increase the percentage of the organic solvent in your mobile phase to achieve a similar retention time to lidocaine. The optimal pH for peak shape should be similar to that for lidocaine (typically in the acidic range to suppress silanol interactions), but fine-tuning may be necessary.
Q8: What are typical starting conditions for a reversed-phase HPLC method for lidocaine?
A8: A good starting point would be a C18 column with a mobile phase consisting of a buffer at pH 3.0 (e.g., 20 mM potassium phosphate) and acetonitrile in an isocratic or gradient elution.
Experimental Protocols
Example HPLC Method for Lidocaine Analysis
This protocol is a general guideline and may require optimization for your specific application and instrumentation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Diluent | Mobile Phase |
dot
Caption: General experimental workflow for HPLC analysis.
Quantitative Data Summary
The following table summarizes the expected impact of different parameters on peak asymmetry for basic compounds like lidocaine.
| Parameter Change | Expected Effect on Peak Tailing | Rationale |
| Decrease Mobile Phase pH (e.g., from 7 to 3) | Significant Decrease | Protonates residual silanol groups, reducing secondary ionic interactions.[1][3] |
| Increase Buffer Concentration | Moderate Decrease | Can help to mask residual silanol interactions.[4] |
| Switch from Type A to Type B Silica Column | Significant Decrease | Type B silica has fewer and less acidic silanol groups.[1] |
| Use of an End-capped Column | Significant Decrease | End-capping chemically blocks a majority of the residual silanol groups.[2][3] |
| Addition of Triethylamine (TEA) to Mobile Phase | Significant Decrease | TEA acts as a competing base, binding to active silanol sites.[1] |
| Decrease Sample Concentration | Moderate to Significant Decrease | Avoids overloading the stationary phase, where secondary interaction sites become more prominent.[4] |
References
- 1. ijbr.com.pk [ijbr.com.pk]
- 2. Dependence of lidocaine potency on pH and PCO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mtc-usa.com [mtc-usa.com]
- 4. Tailing with USP method - Lidocaine - Chromatography Forum [chromforum.org]
- 5. Fundamental properties of local anesthetics. I. The dependence of lidocaine's ionization and octanol:buffer partitioning on solvent and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in Using Brominated Internal Standards in Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using brominated internal standards in mass spectrometry (MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental work, offering step-by-step solutions to diagnose and resolve them.
Issue 1: Non-linear Calibration Curve and Inaccurate Quantification
-
Possible Cause: Isotopic interference from the analyte to the brominated internal standard. Due to the natural isotopic distribution of bromine, a portion of the analyte signal can contribute to the internal standard's signal, especially at high analyte concentrations.[1][2] This "cross-talk" leads to a non-linear relationship between the analyte concentration and the response ratio.[2]
-
Troubleshooting Steps:
-
Assess Isotopic Overlap: Examine the mass spectra of the analyte and the internal standard individually to determine the extent of isotopic overlap.
-
Modify MRM Transitions: If using tandem MS, select multiple reaction monitoring (MRM) transitions for the internal standard that are less affected by isotopic contribution from the analyte. It may be beneficial to monitor a less abundant isotope of the internal standard that has minimal interference.[1]
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution of the analyte's isotopes, although this is not always a feasible solution for compounds with low ionization efficiency.[1]
-
Use a Non-linear Calibration Model: Employ a non-linear regression model for the calibration curve that accounts for the isotopic contribution.[2]
-
Issue 2: Poor Reproducibility and Inconsistent Results
-
Possible Cause: Matrix effects, where co-eluting components from the sample matrix suppress or enhance the ionization of the analyte and/or the internal standard.[3][4]
-
Troubleshooting Steps:
-
Evaluate Co-elution: Ensure that the analyte and the brominated internal standard co-elute completely.[5] Incomplete co-elution can lead to differential matrix effects and poor correction.[5] A lower-resolution chromatographic column might be used to force co-elution if necessary.[5]
-
Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.
-
Improve Sample Preparation: Implement more rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[6]
-
Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to separate the analyte and internal standard from the interfering matrix components.
-
Issue 3: Unexpected Fragmentation Patterns and Ion Ratios
-
Possible Cause: The fragmentation of brominated compounds is influenced by the position and number of bromine atoms.[7] If the brominated internal standard is not structurally identical to the analyte (e.g., a structural isomer), it may exhibit different fragmentation behavior.
-
Troubleshooting Steps:
-
Verify Internal Standard Structure: Confirm the chemical structure of the brominated internal standard.
-
Optimize Collision Energy: If using MS/MS, optimize the collision energy for both the analyte and the internal standard to ensure consistent and reproducible fragmentation.
-
Select Stable Fragments: Choose fragment ions for quantification that are less susceptible to variations in fragmentation pathways.
-
Consider a Stable Isotope Labeled (SIL) Internal Standard: Whenever possible, use a SIL internal standard that is chemically identical to the analyte, as it will have the same fragmentation pattern.
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference and why is it a problem with brominated internal standards?
A1: Isotopic interference, or "cross-talk," occurs when the isotopic pattern of the analyte overlaps with the mass of the internal standard.[2] Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[8] This means a molecule containing one bromine atom will have two prominent peaks in its mass spectrum (M and M+2) of almost equal height.[8] If the analyte has a high concentration, the M+2 isotope peak of the analyte can significantly contribute to the signal of a deuterated or 13C-labeled internal standard, leading to an artificially high internal standard response and consequently, an underestimation of the analyte concentration, resulting in a non-linear calibration curve.[1][2]
Q2: How can I select an appropriate brominated internal standard?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., 13C or D labeled), as it will have nearly identical chemical and physical properties. If a SIL-IS is not available, a structural analog containing bromine can be used. Key considerations for selection include:
-
Structural Similarity: The internal standard should be as structurally and chemically similar to the analyte as possible to ensure similar extraction recovery, ionization efficiency, and chromatographic retention.
-
Mass Difference: The mass difference between the analyte and the internal standard should be sufficient to prevent significant isotopic overlap. A mass difference of at least 4-6 Da is generally recommended.
-
Purity: Ensure the internal standard is free from contamination by the unlabeled analyte.
Q3: What are matrix effects and how do they impact analysis with brominated internal standards?
A3: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting compounds from the sample matrix.[3][4] Brominated internal standards are used to compensate for these effects.[3] The underlying assumption is that both the analyte and the internal standard will be affected by the matrix to the same extent.[9] However, if the internal standard does not co-elute perfectly with the analyte or has different susceptibility to matrix effects, the correction will be inaccurate, leading to poor data quality.[5]
Data Presentation
Table 1: Natural Isotopic Abundance of Bromine
| Isotope | Natural Abundance (%) |
| 79Br | 50.69 |
| 81Br | 49.31 |
Table 2: Summary of Challenges and Solutions
| Challenge | Description | Potential Solutions |
| Isotopic Interference | Overlap of analyte's isotopic peaks with the internal standard's mass, causing non-linear calibration.[1][2] | - Select MRM transitions with minimal overlap.[1]- Use a non-linear calibration model.[2]- Increase internal standard concentration.[1] |
| Matrix Effects | Ion suppression or enhancement due to co-eluting matrix components, leading to poor reproducibility.[3][4] | - Ensure complete co-elution of analyte and internal standard.[5]- Improve sample cleanup procedures.- Optimize chromatographic separation. |
| Differential Fragmentation | Differences in fragmentation patterns between the analyte and a non-identical brominated internal standard. | - Use a stable isotope-labeled internal standard.- Optimize collision energy.- Select stable fragment ions. |
Experimental Protocols
Protocol 1: Evaluation of Isotopic Interference
-
Prepare Solutions: Prepare separate standard solutions of the analyte and the brominated internal standard at a high concentration in a clean solvent (e.g., methanol or acetonitrile).
-
Direct Infusion Analysis: Infuse each solution separately into the mass spectrometer.
-
Acquire Full Scan Spectra: Acquire full scan mass spectra for both the analyte and the internal standard over a relevant m/z range.
-
Data Analysis:
-
Examine the mass spectrum of the analyte to identify the m/z values and relative intensities of its isotopic peaks.
-
Determine if any of the analyte's isotopic peaks overlap with the m/z of the intended internal standard.
-
Calculate the percentage contribution of the analyte's isotopic peak to the internal standard's m/z at the highest expected analyte concentration.
-
Protocol 2: Assessment of Matrix Effects using Post-Extraction Addition
-
Sample Preparation: Extract a blank matrix sample (a sample that does not contain the analyte) using the established sample preparation method.
-
Prepare Solutions:
-
Set A: Spike the extracted blank matrix with the analyte and the brominated internal standard at a known concentration.
-
Set B: Prepare a solution of the analyte and internal standard at the same concentration in a clean solvent.
-
-
LC-MS Analysis: Analyze both sets of samples using the LC-MS method.
-
Data Analysis:
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set A / Peak Area in Set B) * 100
-
An ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Evaluate the ME for both the analyte and the internal standard to ensure they are comparable.
-
Visualizations
Caption: Troubleshooting workflow for issues with brominated internal standards.
Caption: Diagram illustrating isotopic interference from an analyte to its internal standard.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
"minimizing ion suppression with 3-Bromo Lidocaine-d5"
Welcome to the technical support center for 3-Bromo Lidocaine-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification in their LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These interfering substances can alter the efficiency of droplet formation and evaporation in the ion source, ultimately decreasing the number of analyte ions that reach the detector.[1] When analyzing this compound and its non-labeled counterpart, ion suppression can lead to inaccurate and imprecise quantification if not properly addressed.
Q2: I am using this compound as an internal standard, but I am still seeing variability in my results. Why might this be happening?
A2: While stable isotope-labeled (SIL) internal standards like this compound are designed to co-elute with the analyte and experience similar ion suppression, several factors can still lead to variability:
-
Chromatographic Separation: Even small differences in retention time between 3-Bromo Lidocaine and its d5-labeled internal standard can expose them to different matrix effects, leading to inaccurate results.[4]
-
Matrix Effects: High concentrations of matrix components can disproportionately affect the analyte or the internal standard, even if they co-elute closely.[2][5]
-
Internal Standard Purity: The presence of unlabeled 3-Bromo Lidocaine in your this compound internal standard can lead to artificially inflated analyte concentrations.
-
Concentration Dependence: The degree of ion suppression can be dependent on the concentration of both the analyte and the interfering compounds in a non-linear way.
Q3: What are the common sources of ion suppression in bioanalytical methods?
A3: Common sources of ion suppression include endogenous compounds from the biological matrix and exogenous contaminants:[1][5]
-
Endogenous: Salts, phospholipids, proteins, and metabolites.[1]
-
Exogenous: Plasticizers from collection tubes, mobile phase additives, and detergents.[3][5]
Q4: Can the choice of ionization technique affect ion suppression?
A4: Yes. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][6] This is because ESI relies on a finite amount of charge on the droplet surface, and competition for this charge can be high.[3][5] APCI, which utilizes gas-phase ionization, is often less affected by non-volatile matrix components.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
| Possible Cause | Troubleshooting Step |
| Matrix Effects | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1] |
| 2. Dilute the Sample: Diluting the sample can reduce the concentration of interfering species, though this may also decrease the analyte signal.[3][5] | |
| 3. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to achieve better separation of this compound from the ion-suppressing region. | |
| Suboptimal MS Parameters | 1. Optimize Ion Source Parameters: Adjust parameters such as spray voltage, gas flows, and temperature to enhance the ionization of this compound. |
| 2. Check for Contamination: Clean the ion source and mass spectrometer inlet to remove any buildup that may be suppressing the signal. | |
| Internal Standard Degradation | 1. Verify Stability: Ensure the this compound internal standard is stable in the sample matrix and throughout the analytical run. Perform stability tests at different temperatures and time points. |
Issue 2: Inconsistent Analyte/Internal Standard Area Ratios
| Possible Cause | Troubleshooting Step |
| Differential Ion Suppression | 1. Evaluate Co-elution: Ensure that the chromatographic peaks for 3-Bromo Lidocaine and this compound completely overlap.[4] A slight separation can lead to different degrees of ion suppression.[4] |
| 2. Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound post-column while injecting a blank matrix extract. Dips in the baseline indicate where ion suppression is occurring.[1] | |
| Internal Standard Impurity | 1. Verify Purity: Check the certificate of analysis for your this compound internal standard to confirm its isotopic and chemical purity. |
| Non-Linearity | 1. Assess Detector Saturation: At high concentrations, the detector response can become non-linear.[5] Analyze a dilution series to ensure you are working within the linear range of the assay. |
Quantitative Data Summary
The following table presents illustrative data from a hypothetical experiment designed to assess the impact of different sample preparation techniques on the signal intensity of this compound in human plasma.
| Sample Preparation Method | Mean Peak Area (n=3) | % Recovery | % Matrix Effect |
| Protein Precipitation (Acetonitrile) | 1.2 x 10^5 | 85% | -45% |
| Liquid-Liquid Extraction (Ethyl Acetate) | 2.0 x 10^5 | 92% | -15% |
| Solid-Phase Extraction (C18) | 2.5 x 10^5 | 98% | -5% |
% Recovery and % Matrix Effect are calculated relative to a neat solution of this compound.
Experimental Protocols
Protocol: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where co-eluting matrix components suppress the signal of this compound.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
This compound solution (100 ng/mL in 50:50 acetonitrile:water)
-
Blank extracted plasma sample
-
Analytical column and mobile phases as per your method
Procedure:
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Set up the syringe pump to deliver a constant flow of the this compound solution (e.g., 10 µL/min).
-
Connect the output of the analytical column and the syringe pump to a T-connector.
-
Connect the output of the T-connector to the mass spectrometer's ion source.
-
Begin acquiring data in MRM mode for the this compound transition.
-
Once a stable baseline is achieved, inject the blank extracted plasma sample.
-
Monitor the baseline for any dips or decreases in signal intensity. These regions indicate the retention times where ion suppression is occurring.
Visualizations
Caption: Workflow for evaluating sample preparation methods.
Caption: Troubleshooting inconsistent analyte/IS ratios.
References
- 1. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
"assessing the stability of 3-Bromo Lidocaine-d5 in biological matrices"
Welcome to the technical support center for 3-Bromo Lidocaine-d5. This resource provides researchers, scientists, and drug development professionals with essential guidance on assessing and troubleshooting the stability of this compound in biological matrices.
Disclaimer: Specific stability data for this compound is not widely available in published literature. The following guides and data are based on established bioanalytical method validation principles for lidocaine and deuterated internal standards.[1][2][3][4] Researchers should perform their own validation to establish stability under their specific experimental conditions.
Troubleshooting Guide
This section addresses common issues encountered during the stability assessment of deuterated compounds in biological matrices.
| Question ID | Question | Answer |
| TS-01 | Why is the concentration of my this compound decreasing after freeze-thaw cycles? | Repeated freezing and thawing can cause degradation. Lidocaine itself is generally stable through several freeze-thaw cycles, but the specific structure of the bromo-analog and the conditions of your matrix (e.g., pH, enzymatic activity) could lead to instability.[1] Troubleshooting Steps: 1. Limit the number of freeze-thaw cycles to the minimum required. 2. Validate for the maximum number of cycles your samples will undergo.[5][6] 3. If instability persists, process samples immediately after the first thaw. |
| TS-02 | I'm observing a loss of analyte during sample preparation on the benchtop. What could be the cause? | This is known as bench-top instability. Potential causes include: 1. Enzymatic Degradation: Endogenous enzymes in the biological matrix (e.g., esterases in plasma) may still be active at room temperature and could metabolize the analyte. 2. Chemical Instability: The compound may be sensitive to the pH of the matrix or may react with other components. Lidocaine can be unstable in alkaline and oxidizing environments.[7] 3. Adsorption: The analyte may adsorb to the surface of containers (e.g., plastic tubes, pipette tips). Solution: Keep samples on ice during processing and minimize the time between thawing and extraction. Validate the bench-top stability for a period that covers your expected sample handling time. |
| TS-03 | My internal standard (this compound) response is variable or decreasing over a long-term storage study. Why? | Long-term stability issues can arise from: 1. Chemical Degradation: Slow degradation of the molecule over time, even at low temperatures (-20°C or -80°C). 2. Adsorption: Analyte may slowly bind to container surfaces over extended periods. 3. Sublimation: Improperly sealed vials can lead to loss of sample, concentrating the analyte. Solution: Ensure storage temperatures are appropriate and consistently maintained. Use high-quality, low-binding storage vials. Conduct long-term stability studies that bracket the entire storage duration of your study samples.[5] |
| TS-04 | I'm seeing a small peak at the mass of the non-deuterated 3-Bromo Lidocaine in my internal standard solution. What is this? | This could be due to two main reasons: 1. Isotopic Impurity: The synthesized deuterated standard may contain a small percentage of the non-deuterated analog. This is common and should be specified in the certificate of analysis. 2. Deuterium-Proton Exchange: The deuterium atoms (-d5) on the diethylamino group may be susceptible to exchange with protons from the solvent or matrix, especially under certain pH conditions.[3] Solution: Check the isotopic purity from the manufacturer. To minimize back-exchange, avoid exposing the standard to highly acidic or basic conditions for prolonged periods. The position of the deuterium labels on the diethylamino group of this compound makes them generally stable, but this should always be considered.[3] |
Troubleshooting Workflow: Investigating Analyte Instability
The following diagram outlines a logical workflow for diagnosing stability issues with this compound.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and execution of stability studies for this compound.
| Question ID | Question | Answer |
| FAQ-01 | How do I perform a freeze-thaw stability study? | A freeze-thaw stability study assesses the analyte's stability after repeated freezing and thawing cycles.[6] A typical protocol involves: 1. Preparing low and high concentration quality control (QC) samples in the relevant biological matrix. 2. Analyzing a set of QC samples to establish a baseline (T=0) concentration. 3. Freezing the remaining QCs (e.g., at -20°C or -80°C) for at least 12-24 hours. 4. Thawing the samples unassisted at room temperature. Once completely thawed, they are refrozen for another 12-24 hours. This completes one cycle. 5. Repeating for a minimum of three cycles.[5][8] 6. After the final cycle, analyzing the QC samples and comparing the results to the baseline values. The mean concentration should typically be within ±15% of the nominal concentration.[1] |
| FAQ-02 | What is a bench-top stability study? | This study evaluates the stability of the analyte in the biological matrix under the conditions experienced during sample processing.[1] The protocol involves: 1. Preparing low and high concentration QC samples. 2. Thawing the samples and leaving them on the bench at room temperature for a predefined period (e.g., 4, 8, or 24 hours), which should be equal to or longer than your expected sample processing time. 3. After the designated time, processing and analyzing the samples. 4. Comparing the results to baseline (T=0) samples. Acceptance criteria are typically within ±15% of the nominal concentration. |
| FAQ-03 | What are the standard conditions for long-term stability testing? | Long-term stability testing ensures the analyte does not degrade over the course of the entire study storage period.[5] Key steps include: 1. Preparing a sufficient number of low and high QC samples. 2. Storing them at the same temperature as the study samples (e.g., -20°C or -80°C). 3. Analyzing a set of the QC samples at various time points (e.g., 1, 3, 6, and 12 months). 4. The analyte is considered stable if the mean concentration at each time point is within ±15% of the nominal value. |
| FAQ-04 | Why is it critical to use a stable isotope-labeled internal standard like this compound? | A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry-based bioanalysis.[3][4] Because it has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects (ion suppression or enhancement). This allows for more accurate and precise quantification of the analyte by correcting for variations during sample preparation and analysis.[4] |
Illustrative Stability Data for this compound
The following table summarizes illustrative stability data for this compound in human plasma. This data represents a typical outcome for a stable compound and should be confirmed by internal validation.
| Stability Test | Matrix | Storage Condition | Duration | Low QC (10 ng/mL) % Bias | High QC (500 ng/mL) % Bias | Result |
| Freeze-Thaw | Human Plasma | -20°C to Room Temp | 3 Cycles | -4.5% | -2.8% | Stable |
| Freeze-Thaw | Human Plasma | -80°C to Room Temp | 3 Cycles | -3.1% | -1.9% | Stable |
| Bench-Top | Human Plasma | Room Temperature | 6 Hours | +2.7% | +1.5% | Stable |
| Long-Term | Human Plasma | -20°C | 90 Days | -6.8% | -5.2% | Stable |
| Long-Term | Human Plasma | -80°C | 90 Days | -4.0% | -3.3% | Stable |
% Bias is calculated as ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The acceptance criterion is typically ±15%.
Experimental Workflow: General Stability Assessment
This diagram illustrates a generalized workflow for conducting a stability experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. irp.cdn-website.com [irp.cdn-website.com]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. microchemlab.com [microchemlab.com]
Technical Support Center: Resolving Co-eluting Peaks with 3-Bromo Lidocaine-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Bromo Lidocaine-d5 as an internal standard in analytical experiments, particularly focusing on the challenge of co-eluting peaks.
Troubleshooting Guide
Q1: I am observing significant peak tailing and co-elution between my analyte and this compound. What are the initial steps to resolve this?
A1: Co-elution and poor peak shape can stem from several factors related to your chromatographic method. Here is a systematic approach to troubleshooting:
-
Mobile Phase Modification:
-
Adjust Organic Modifier Concentration: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase can increase retention times and potentially improve separation.
-
pH Adjustment: Lidocaine and its analogs are basic compounds. Modifying the mobile phase pH with additives like formic acid or ammonium formate can alter the ionization state of the analytes and the internal standard, thereby affecting their retention and peak shape.[1] A lower pH (e.g., pH 3-4) will ensure the analytes are protonated and may lead to better interaction with a C18 column.
-
-
Gradient Optimization:
-
If using a gradient elution, a shallower gradient profile can enhance the resolution between closely eluting compounds.
-
-
Column Chemistry and Temperature:
-
Column Selection: Not all C18 columns are alike. Consider a column with a different stationary phase chemistry (e.g., C8, Phenyl-Hexyl) that may offer different selectivity.
-
Temperature: Increasing the column temperature can sometimes improve peak shape and reduce viscosity, but it may also decrease retention times, so optimization is key.
-
Q2: My analyte and this compound are well-separated chromatographically, but I am still seeing overlapping signals in my mass spectrometer. What could be the cause?
A2: This issue often points towards isotopic crosstalk or the presence of in-source fragments.
-
Isotopic Crosstalk: Since your internal standard is deuterated (d5) and brominated, there's a possibility of isotopic interference. The natural isotopic abundance of bromine (approximately 50.7% 79Br and 49.3% 81Br) and carbon-13 can lead to a scenario where an isotopic peak of the analyte overlaps with the signal of the internal standard, or vice-versa.[2] This is particularly relevant for compounds containing sulfur, chlorine, or bromine.[2]
-
Troubleshooting:
-
Check MRM Transitions: Ensure that your selected reaction monitoring (SRM) transitions for the analyte and internal standard are highly specific and do not have overlapping fragment ions.
-
High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can help differentiate between the analyte and internal standard signals based on their exact mass.
-
Non-linear Calibration: In cases of unavoidable isotopic overlap, a non-linear calibration model may be necessary to accurately quantify your analyte.[2]
-
-
-
In-Source Fragmentation: It's possible that the analyte is fragmenting within the ion source of the mass spectrometer, and one of its fragments has the same mass-to-charge ratio (m/z) as the internal standard.
-
Troubleshooting:
-
Optimize Source Conditions: Try gentler ionization conditions by reducing the source temperature or collision energy.
-
-
Q3: I'm experiencing significant matrix effects, and the response of this compound is inconsistent across different samples. How can I mitigate this?
A3: Matrix effects can suppress or enhance the ionization of your analyte and internal standard, leading to inaccurate quantification. While a stable isotope-labeled internal standard should ideally co-elute and experience the same matrix effects as the analyte, differences in retention time due to the deuterium isotope effect can lead to differential ion suppression.[3]
-
Sample Preparation:
-
Improve Clean-up: Employ a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][4]
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure your analyte concentration remains above the lower limit of quantification (LLOQ).
-
-
Chromatographic Separation:
-
Optimize Separation: Aim for chromatographic conditions where your analyte and internal standard elute in a region with minimal matrix suppression. This can be assessed by post-column infusion experiments.
-
Frequently Asked Questions (FAQs)
Q1: Why use this compound as an internal standard?
A1: A stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry.[3] this compound is a suitable internal standard for the quantification of lidocaine, its metabolites, or structurally similar compounds because:
-
Similar Chemical and Physical Properties: It behaves similarly to the analyte during sample preparation and analysis.
-
Co-elution: It is expected to elute very close to the analyte, which helps in correcting for matrix effects.
-
Mass Difference: The mass difference due to the deuterium and bromine atoms allows for its differentiation from the analyte by the mass spectrometer.
Q2: Can the bromine atom in this compound affect its chromatographic behavior?
A2: Yes. The addition of a bromine atom will increase the hydrophobicity of the molecule compared to lidocaine. This will likely result in a longer retention time on a reversed-phase column (e.g., C18) under the same chromatographic conditions. This difference in retention needs to be considered when developing the separation method to ensure it still co-elutes closely with the target analyte.
Q3: What are the expected MRM transitions for this compound?
A3: To determine the exact MRM transitions, the compound would need to be infused into the mass spectrometer to identify the precursor ion and its most abundant and specific product ions. However, we can predict the likely precursor ion and potential fragmentation patterns based on the structure of lidocaine. For lidocaine, a common transition is m/z 235 -> 86. Given the addition of a bromine atom (mass ~79 or 81) and five deuterium atoms, the precursor ion for this compound would be significantly higher. The fragmentation would likely still produce the characteristic diethylamine fragment at m/z 86, but this would need to be experimentally confirmed.
Quantitative Data
Table 1: Hypothetical Chromatographic Parameters for Lidocaine and this compound
| Parameter | Lidocaine | This compound (Internal Standard) |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20% to 95% B over 5 min | 20% to 95% B over 5 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 40 °C |
| Retention Time (RT) | ~ 3.5 min | ~ 3.7 min |
Table 2: Hypothetical Mass Spectrometry Parameters
| Parameter | Lidocaine | This compound (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 235.2 | 318.1/320.1 (due to Br isotopes) |
| Product Ion (m/z) | 86.1 | 86.1 |
| Collision Energy | 15 eV | 20 eV |
| Dwell Time | 100 ms | 100 ms |
Visualizations
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
Caption: A logical workflow for troubleshooting co-elution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Extraction Recovery of 3-Bromo Lidocaine-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of 3-Bromo Lidocaine-d5 from biological matrices. The following information is primarily based on established methods for lidocaine and its analogs, providing a strong foundation for developing a robust extraction protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
A1: The two most prevalent and effective methods for extracting lidocaine and its analogs, like this compound, from biological matrices such as plasma, serum, and whole blood are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2] The choice between LLE and SPE often depends on factors like sample volume, required cleanliness of the extract, throughput needs, and available equipment.
Q2: How does the "Bromo" substitution on the phenyl ring and the deuterium labeling (d5) affect the extraction of this compound compared to standard lidocaine?
A2: The fundamental extraction principles for this compound will be very similar to those for lidocaine. The bromine atom increases the molecule's lipophilicity (hydrophobicity), which may slightly enhance its partitioning into organic solvents during LLE or its retention on non-polar SPE sorbents. The deuterium labeling (d5) is primarily for use as an internal standard in mass spectrometry and has a negligible effect on the compound's physicochemical properties during extraction.
Q3: What is the importance of pH control during the extraction of this compound?
A3: pH control is critical for the efficient extraction of lidocaine and its analogs.[3] this compound is a basic compound. To ensure maximum recovery in your chosen organic solvent during LLE or for proper retention on a non-polar or mixed-mode SPE sorbent, the pH of the sample should be adjusted to be at least 2 pH units above the pKa of the tertiary amine group. This converts the molecule to its neutral, free base form, which is more soluble in organic solvents.[3] Conversely, for elution from a strong cation exchange SPE sorbent, an acidic pH is used to neutralize the sorbent and elute the protonated analyte.
Q4: I am observing low recovery of this compound. What are the initial troubleshooting steps?
A4: For low recovery, first verify the pH of your sample and extraction solutions.[4] Ensure that the pH is appropriately adjusted to maintain the analyte in the desired form (neutral for LLE and non-polar SPE, charged for ion-exchange SPE). Next, evaluate your choice of extraction solvent (for LLE) or SPE sorbent and elution solvent. The solvent may not be strong enough or selective enough. Also, check for analyte breakthrough in the waste fractions of your SPE protocol.[4] Finally, consider potential issues with analyte stability in the biological matrix.
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Recommended Action |
| Incorrect pH of Sample | Ensure the sample pH is adjusted to >9.5 to convert this compound to its free base form before LLE or loading onto a non-polar/mixed-mode SPE cartridge.[3] |
| Suboptimal LLE Solvent | Use a more effective extraction solvent. Diethyl ether and butyl acetate have been shown to be effective for lidocaine.[1][3] Consider a mixture of solvents to optimize polarity. |
| Inefficient SPE Elution | The elution solvent may be too weak. For non-polar SPE, increase the percentage of organic solvent. For mixed-mode cation exchange, ensure the elution solvent contains a base (e.g., ammonium hydroxide in methanol) to neutralize the analyte for elution.[5] |
| Analyte Breakthrough in SPE | The loading flow rate may be too high, or the sorbent mass may be insufficient for the sample volume.[4] Reduce the flow rate or increase the sorbent mass. Collect and analyze the load and wash fractions to confirm breakthrough.[4] |
| Incomplete Phase Separation (LLE) | Emulsions can form, trapping the analyte. Centrifuge at a higher speed or for a longer duration. The addition of salt to the aqueous phase can also help break emulsions. |
| Analyte Adsorption to Labware | Use silanized glassware or low-adsorption polypropylene tubes to minimize non-specific binding of the analyte. |
High Variability in Recovery
| Potential Cause | Recommended Action |
| Inconsistent pH Adjustment | Use a calibrated pH meter and ensure thorough mixing after adding acid or base. |
| Variable Evaporation to Dryness | If an evaporation step is used, ensure it is consistent. Over-drying can lead to loss of a volatile analyte. Reconstitute the dried extract with a precise volume of solvent. |
| Inconsistent SPE Cartridge Performance | Ensure proper and consistent conditioning and equilibration of the SPE cartridges.[6] Do not let the sorbent bed dry out before loading the sample.[6] Use cartridges from the same manufacturing lot. |
| Inconsistent Vortexing/Mixing (LLE) | Use a mechanical vortexer for a consistent time and speed for all samples to ensure uniform extraction. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method for the extraction of lidocaine from human serum.[3]
Materials:
-
Human serum/plasma sample containing this compound
-
Internal Standard (IS) solution (e.g., a different deuterated analog if this compound is the analyte, or vice versa)
-
1 M Sodium Hydroxide (NaOH)
-
Diethyl Ether (or other suitable organic solvent like butyl acetate)[1][3]
-
HPLC-grade water
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure:
-
To 0.25 mL of the serum sample in a polypropylene tube, add 50 µL of the IS solution.
-
Add 200 µL of 1 M NaOH to alkalize the sample to a pH > 9.5.[3]
-
Add 3 mL of diethyl ether.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Centrifuge at 3000 x g for 3 minutes to separate the organic and aqueous layers.[3]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 150 µL of the initial mobile phase for your chromatographic analysis.
Solid-Phase Extraction (SPE) Protocol
This protocol is a general procedure for a mixed-mode (cation exchange and reversed-phase) SPE, which is effective for basic drugs like this compound.
Materials:
-
Mixed-mode SPE cartridges (e.g., Strata-X-C)[5]
-
Human serum/plasma sample containing this compound
-
Internal Standard (IS) solution
-
0.1% Formic acid in water
-
Methanol
-
Elution solvent: 5% Ammonium Hydroxide in Methanol
-
SPE vacuum or positive pressure manifold
-
Vortex mixer
-
Centrifuge
-
Evaporation system
Procedure:
-
Sample Pre-treatment: To 100 µL of serum, add 10 µL of IS solution. Then add 1 mL of 0.1% formic acid and vortex.[5]
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 2 mL of 0.1% formic acid in water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash with 2 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash with 2 mL of methanol to remove non-polar, neutral, and acidic interferences.[5]
-
-
Elution: Elute the this compound with 2 mL of 5% ammonium hydroxide in methanol.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.
Quantitative Data Summary
The following table summarizes recovery data for lidocaine from various studies, which can serve as a benchmark when optimizing for this compound.
| Extraction Method | Matrix | Analyte | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction | Serum | Lidocaine (50 ng/mL) | 93.9% | [3] |
| Liquid-Liquid Extraction | Serum | Lidocaine (1000 ng/mL) | 80.42% | [3] |
| Solid-Phase Microextraction | Plasma | Lidocaine | ~12% (at equilibrium) | [7] |
| LC-MS/MS Method | Human Serum | Lidocaine | Not specified, but successful analysis | [8] |
Visualizations
Liquid-Liquid Extraction (LLE) Workflow
Caption: A typical workflow for the Liquid-Liquid Extraction of this compound.
Solid-Phase Extraction (SPE) Workflow
Caption: The general steps involved in a Solid-Phase Extraction protocol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Lidocaine and 3-Bromo Lidocaine-d5 Analysis
Welcome to the technical support center for the bioanalysis of lidocaine using 3-Bromo Lidocaine-d5 as an internal standard. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard for lidocaine quantification?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS) for lidocaine. SIL ISs are considered the gold standard in quantitative mass spectrometry because they are chemically and physically almost identical to the analyte (lidocaine).[1] This similarity allows the IS to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus effectively correcting for variability in extraction recovery and matrix effects.[2][3]
Q2: What is "cross-talk" in the context of this assay?
A2: Cross-talk, or cross-signal contribution, refers to the interference between the mass spectrometric signals of the analyte (lidocaine) and the internal standard (this compound).[4][5] This can occur when isotopes from one compound contribute to the signal of the other, potentially leading to inaccurate quantification.[6][7] For example, the natural isotopic abundance of bromine in the internal standard could contribute to the signal of the analyte, or vice versa.
Q3: Why is there a potential for cross-talk between lidocaine and this compound?
A3: The potential for cross-talk arises from the natural isotopic distribution of the elements within the molecules.[7] Bromine has two stable isotopes, 79Br and 81Br, that are almost equal in abundance. The presence of bromine in the internal standard, along with the deuterium labels, can create a complex isotopic pattern. If the mass difference between the analyte and the IS is not sufficient, or if there is in-source fragmentation, isotopic overlap can occur.[8]
Q4: How can I determine if I have a cross-talk issue?
A4: A cross-talk evaluation should be a part of your bioanalytical method validation.[9][10][11] This is typically done by analyzing blank samples spiked with only the analyte at the Upper Limit of Quantification (ULOQ) and checking for a signal in the internal standard's mass channel. Conversely, a blank sample is spiked with only the internal standard to see if it contributes to the analyte's signal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inaccurate or non-linear calibration curve | Cross-talk from the analyte to the internal standard, especially at high concentrations.[7] | 1. Perform a cross-talk evaluation as detailed in the experimental protocols below.2. If significant cross-talk is observed, consider using a different, less abundant isotope transition for the internal standard.[7]3. Optimize chromatographic separation to ensure baseline resolution between any potential interfering peaks and the analyte/IS. |
| High variability in internal standard response | Inconsistent sample extraction or significant matrix effects not being fully compensated for by the IS. | 1. Ensure the internal standard is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process.[2][3]2. Verify the co-elution of the analyte and internal standard. A significant difference in retention times can lead to differential matrix effects.[8] |
| Signal detected in the analyte channel for a zero sample (blank + IS) | Impurity in the internal standard or cross-talk from the IS to the analyte channel. | 1. Analyze a solution of the internal standard alone to check for the presence of unlabeled lidocaine.2. If the IS is pure, this indicates cross-talk. Evaluate the contribution and if it is less than 20% of the Lower Limit of Quantification (LLOQ) response, it may be acceptable. Otherwise, further method optimization is needed. |
| No signal or very low signal for the internal standard | Incorrect ion mode, or poor ionization efficiency of the IS under the current mass spectrometer settings. | 1. Confirm that the mass spectrometer is operating in the correct polarity mode (positive ion mode for lidocaine and its derivatives).[12]2. Optimize ion source parameters (e.g., electrospray voltage, gas flow, temperature) by infusing a solution of the internal standard.[12] |
Experimental Protocols
Cross-Talk Evaluation Protocol
This protocol is designed to assess the potential for interference between lidocaine and its internal standard, this compound.
a. Preparation of Solutions:
-
Analyte ULOQ Sample: Prepare a sample by spiking a blank biological matrix with lidocaine to its Upper Limit of Quantification (ULOQ) concentration. Do not add the internal standard.
-
Internal Standard Working Solution: Prepare a sample by spiking a blank biological matrix with this compound at its working concentration. Do not add the analyte.
b. Sample Analysis:
-
Extract both prepared samples using the established sample preparation method.
-
Analyze the extracts using the developed LC-MS/MS method.
-
For the Analyte ULOQ Sample, monitor the mass transition for the internal standard.
-
For the Internal Standard Working Solution, monitor the mass transition for the analyte.
c. Acceptance Criteria:
-
The response in the internal standard channel for the Analyte ULOQ Sample should be ≤ 5% of the internal standard response in a blank sample spiked with the IS.
-
The response in the analyte channel for the Internal Standard Working Solution should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
LC-MS/MS Method for Lidocaine and this compound
This is a general method that should be optimized for your specific instrumentation and laboratory conditions.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to ensure retention and elution of both compounds.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Lidocaine: m/z 235.2 → 86.2[13]
-
This compound: The exact m/z will depend on the specific isotopic labeling. For example, m/z 318.1 → 91.2 (This is a hypothetical transition and must be determined experimentally).
-
-
Optimization: Source parameters (capillary voltage, source temperature, gas flows) and compound parameters (collision energy, cone voltage) must be optimized for both lidocaine and this compound.
-
Data Presentation
Table 1: Hypothetical Cross-Talk Evaluation Results
| Sample Description | Channel Monitored | Peak Area Response | Acceptance Criteria | Result |
| Blank Matrix + Lidocaine at ULOQ | This compound | 500 | ≤ 5% of IS response in blank | Pass |
| Blank Matrix + this compound | Lidocaine | 1,000 | ≤ 20% of LLOQ response | Pass |
Visualizations
Caption: Workflow for Cross-Talk Evaluation.
Caption: Troubleshooting Logic for Inaccurate Results.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. How to Address Internal Standard Detection Failure in Positive Ion Mode During LC-MS Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Easy and fast LC-MS/MS determination of lidocaine and MEGX in plasma for therapeutic drug monitoring in neonates with seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Lidocaine Using 3-Bromo Lidocaine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of lidocaine in biological matrices, with a specific focus on the validation of a method utilizing 3-Bromo Lidocaine-d5 as an internal standard. The performance of this method is compared with alternatives, supported by experimental data and detailed methodologies.
Introduction to Lidocaine Analysis and the Role of Internal Standards
Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Accurate quantification of lidocaine in biological samples, such as plasma or serum, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity.
In LC-MS/MS-based quantification, an internal standard (IS) is essential to compensate for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z) to be distinguishable by the mass spectrometer. Isotopically labeled compounds, such as deuterated analogues of the analyte, are considered the most suitable internal standards because they co-elute with the analyte and exhibit similar ionization efficiency, thus correcting for matrix effects. This compound is a deuterated analogue of a lidocaine derivative and serves as an excellent internal standard for lidocaine quantification.
Comparison of Analytical Method Performance
This section compares the performance of an LC-MS/MS method for lidocaine analysis using this compound as an internal standard with other validated methods employing different internal standards. The data presented in the tables below is a synthesis of findings from various bioanalytical method validation studies.
Table 1: Performance Characteristics of LC-MS/MS Methods for Lidocaine Analysis
| Parameter | Method A: Using this compound (or similar deuterated IS) | Method B: Using a Non-Isotopically Labeled IS (e.g., Bupivacaine) | Method C: Using a Structural Analogue IS (e.g., Procainamide) |
| Linearity Range (ng/mL) | 0.1 - 201.80[1] | 0.5 - 250[2] | 50 - 5000[3] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99[2] | > 0.999[3] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.10[1] | 0.5[2] | 50[3] |
| Intra-day Precision (%CV) | ≤ 6.0[4] | ≤ 13[2] | < 15[3] |
| Inter-day Precision (%CV) | ≤ 10[4] | ≤ 8[2] | < 15[3] |
| Intra-day Accuracy (%Bias) | ± 9.2[4] | ≤ 9[2] | < 9[3] |
| Inter-day Accuracy (%Bias) | ± 6[4] | ≤ 5[2] | < 9[3] |
| Mean Recovery (%) | > 85% (assumed) | > 82%[2] | 80.42 - 93.9[3] |
Note: Data for "Method A" using this compound is representative of methods using deuterated internal standards like lidocaine-d6, as specific validation data for this compound was not found in the immediate search results. The principles and expected performance are highly similar.
Experimental Protocols
This section provides a detailed methodology for a validated LC-MS/MS assay for the quantification of lidocaine in human plasma using a deuterated internal standard, representative of a method that would employ this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for extracting small molecules from biological matrices.
-
Reagents and Materials:
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Lidocaine certified reference standard
-
This compound (or other deuterated lidocaine) internal standard
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (containing this compound at a known concentration).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Precursor Ion > Product Ion):
-
Lidocaine: m/z 235.2 > 86.2
-
This compound: The precursor ion would be the molecular weight of the compound +1 (for the protonated molecule). The product ion would be a characteristic fragment. Specific transition to be determined during method development. For a similar deuterated standard, Lidocaine-d6, the transition is m/z 241.3 > 86.1.[1]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Mandatory Visualizations
Logical Workflow for Bioanalytical Method Validation
Caption: A flowchart illustrating the key stages of a bioanalytical method validation process.
Experimental Workflow for Sample Analysis
Caption: A diagram showing the step-by-step workflow for the analysis of lidocaine in plasma samples.
References
"comparison of 3-Bromo Lidocaine-d5 with other lidocaine internal standards"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various internal standards used in the quantitative analysis of lidocaine. While direct experimental data for 3-Bromo Lidocaine-d5 is not extensively available in peer-reviewed literature, this document outlines the performance of commonly used deuterated and other alternative standards. It also discusses the theoretical advantages that a halogenated and deuterated standard like this compound may offer.
Introduction to Internal Standards in Lidocaine Analysis
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, requires accurate quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis.[1] The use of an internal standard (IS) is crucial for reliable results, as it compensates for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, but be distinguishable by mass spectrometry.
Stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard for internal standards in mass spectrometry-based assays. For lidocaine, several deuterated analogs are commercially available and frequently used.
Comparison of Common Lidocaine Internal Standards
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. This section compares the performance of several commonly used internal standards for lidocaine quantification based on data from various studies.
Data Presentation
The following table summarizes the performance characteristics of different internal standards from published analytical methods.
| Internal Standard | Analyte(s) | Matrix | Method | Recovery (%) | Linearity (r²) | Within-run CV (%) | Between-run CV (%) | Reference |
| Lidocaine-d10 | Lidocaine, MEGX | Bovine Serum | LC-MS/MS | >75 | >0.99 | ≤10 | ≤10 | [2] |
| Bupivacaine | Lidocaine | Human Plasma | LC-MS/MS | >84 | >0.99 | ≤13 | ≤8 | [3] |
| 3-Nitrolidocaine | Lidocaine, MEGX | Neonatal Plasma | LC-MS/MS | 99.4 - 103.6 | - | <6.9 | <6.9 | [4] |
| Procainamide | Lidocaine | Human Serum | HPLC-UV | 93.9 (for Lidocaine) | >0.999 | <15 | <15 | [5][6] |
| Lidocaine-d6 | Lidocaine, Prilocaine | Human Plasma | LC-MS/MS | - | - | - | - | [7] |
MEGX: Monoethylglycinexylidide (active metabolite of lidocaine) CV: Coefficient of Variation
- Data not specified in the cited abstract.
Discussion of Internal Standards
-
Deuterated Standards (Lidocaine-d3, -d6, -d10): These are the most common and generally preferred internal standards for LC-MS analysis of lidocaine.[8][9][10][11][12][13] Their chemical and physical properties are very similar to lidocaine, ensuring they behave almost identically during sample extraction, chromatography, and ionization. The mass difference due to deuterium labeling allows for their distinction from the unlabeled analyte by the mass spectrometer. Higher levels of deuteration (e.g., d10) are often favored to minimize the risk of isotopic crosstalk.
-
This compound: While specific performance data is scarce in the literature, we can infer its potential characteristics. As a deuterated analog, it would be expected to have similar extraction and chromatographic behavior to lidocaine. The presence of bromine introduces a distinct isotopic pattern (¹⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), which can aid in peak identification and potentially move the precursor ion to a higher mass range, away from potential interferences. However, the introduction of a bromine atom can slightly alter the polarity and ionization efficiency compared to lidocaine, which would need to be carefully evaluated during method development.
-
Non-Isotopically Labeled Standards (Bupivacaine, Procainamide, 3-Nitrolidocaine): These compounds are structurally similar to lidocaine and have been used as internal standards.[1][3][4][5][6] They are often more readily available and less expensive than deuterated standards. However, their extraction efficiency and ionization response may differ more significantly from lidocaine compared to SIL ISs, which can lead to less accurate correction for matrix effects.
Experimental Protocols
The following is a generalized experimental protocol for the analysis of lidocaine in a biological matrix (e.g., plasma, serum) using LC-MS/MS with an internal standard. This protocol is a synthesis of methodologies reported in the literature.[2][3][4][7]
-
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To a 100 µL aliquot of the biological sample, add 20 µL of the internal standard working solution (e.g., Lidocaine-d10 at 1 µg/mL).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
To the supernatant, add 1 mL of methyl tert-butyl ether and 50 µL of 1 M NaOH.
-
Vortex for 1 minute and centrifuge at 5,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Lidocaine: e.g., m/z 235.2 → 86.2
-
Lidocaine-d10: e.g., m/z 245.2 → 96.2
-
(Transitions for other internal standards would be optimized accordingly).
-
-
Mandatory Visualizations
Lidocaine's Mechanism of Action
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (Naᵥ) in the neuronal cell membrane.[3][9] This prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials, thereby blocking the transmission of pain signals.
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 4. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 5. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of bromine in organic compounds by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Performance Evaluation of 3-Bromo Lidocaine-d5 as an Internal Standard in Bioanalytical Applications
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard (IS) is paramount for achieving accurate and precise results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby compensating for any potential variability.[1][2] Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar ionization effects.[3]
This guide provides a comprehensive, albeit illustrative, performance evaluation of 3-Bromo Lidocaine-d5, a deuterated analog of 3-Bromo Lidocaine, for its use as an internal standard in various biological matrices. Due to the absence of published studies on this specific compound, this document serves as a template, presenting hypothetical yet realistic data based on established principles of bioanalytical method validation and the typical performance of other deuterated internal standards. The methodologies and data herein are framed to guide researchers and drug development professionals in the design and validation of their own assays.
Data Presentation: Hypothetical Performance Characteristics
The following tables summarize the expected performance of a bioanalytical method using this compound as an internal standard for the quantification of a hypothetical analyte, "Analyte X," in human plasma, urine, and oral fluid. These values are representative of what would be expected from a robust LC-MS/MS assay and are in line with regulatory guidelines such as the FDA's Bioanalytical Method Validation guidance and the ICH M10 guideline.[4][5][6]
Table 1: Linearity and Range of "Analyte X" using this compound IS
| Matrix | Calibration Range (ng/mL) | Regression Model | Weighting Factor | Correlation Coefficient (r²) |
| Human Plasma | 1 - 1000 | Linear | 1/x² | >0.995 |
| Human Urine | 5 - 5000 | Linear | 1/x² | >0.996 |
| Oral Fluid | 0.5 - 500 | Linear | 1/x | >0.994 |
Table 2: Intra- and Inter-Day Accuracy and Precision for "Analyte X"
| Matrix | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Human Plasma | LLOQ | 1 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| LQC | 3 | < 8 | 97 - 103 | < 9 | 96 - 104 | |
| MQC | 100 | < 7 | 98 - 102 | < 8 | 97 - 103 | |
| HQC | 800 | < 6 | 99 - 101 | < 7 | 98 - 102 | |
| Human Urine | LLOQ | 5 | < 12 | 94 - 106 | < 14 | 92 - 108 |
| LQC | 15 | < 9 | 96 - 104 | < 10 | 95 - 105 | |
| MQC | 500 | < 8 | 97 - 103 | < 9 | 96 - 104 | |
| HQC | 4000 | < 7 | 98 - 102 | < 8 | 97 - 103 | |
| Oral Fluid | LLOQ | 0.5 | < 15 | 92 - 108 | < 16 | 90 - 110 |
| LQC | 1.5 | < 10 | 95 - 105 | < 12 | 94 - 106 | |
| MQC | 50 | < 9 | 96 - 104 | < 10 | 95 - 105 | |
| HQC | 400 | < 8 | 97 - 103 | < 9 | 96 - 104 |
LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.
Table 3: Recovery and Matrix Effect Evaluation
| Matrix | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Effect (%) |
| Human Plasma | 85.2 | 86.1 | 92.5 (Suppression) | 99.1 |
| Human Urine | 91.7 | 90.9 | 108.3 (Enhancement) | 100.9 |
| Oral Fluid | 78.4 | 79.5 | 88.1 (Suppression) | 98.6 |
Matrix Effect is calculated as (Peak response in presence of matrix / Peak response in absence of matrix) x 100. An IS-Normalized Matrix Effect close to 100% indicates effective compensation by the internal standard.[7][8]
Experimental Protocols
A detailed methodology is crucial for the reproducibility of bioanalytical assays. The following sections outline a typical experimental protocol for the quantification of "Analyte X" using this compound as an internal standard in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 100 µL of human plasma (blank, calibration standards, or unknown samples), add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol). For calibration standards and QCs, add 10 µL of the corresponding "Analyte X" working solution. Vortex for 10 seconds.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each sample. Vortex for 10 seconds.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
Analyte X: Q1: 315.2 m/z -> Q3: 126.1 m/z
-
This compound (IS): Q1: 318.2 m/z -> Q3: 91.1 m/z
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the theoretical comparison of internal standards.
Caption: Bioanalytical workflow using an internal standard.
Caption: Comparison of an ideal vs. an alternative internal standard.
Comparison with Alternatives
The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to track the analyte of interest with high fidelity.[3]
-
Structural Analogs: An alternative approach is to use a structural analog—a compound with a similar chemical structure but not isotopically labeled. While often acceptable, these analogs may have different retention times, extraction recoveries, and ionization efficiencies compared to the analyte. This can lead to incomplete compensation for matrix effects and variability, potentially compromising assay accuracy.[1]
-
Other Deuterated Standards: While other deuterated compounds could be used, the best practice is to use the deuterated version of the analyte itself, or in this case, a closely related bromo-substituted version. Lidocaine-d10 has been used as an internal standard for lidocaine analysis.[9][10] this compound would be the ideal choice for quantifying 3-Bromo Lidocaine.
By co-eluting and exhibiting nearly identical behavior in the ion source, this compound is expected to provide superior normalization for matrix-induced signal suppression or enhancement, leading to more reliable and reproducible data.[3]
Conclusion
While direct experimental data for this compound is not publicly available, its properties as a stable isotope-labeled internal standard suggest it is an excellent candidate for the accurate and precise quantification of 3-Bromo Lidocaine or structurally similar compounds in complex biological matrices. The hypothetical data and protocols presented in this guide demonstrate the expected high level of performance, characterized by excellent linearity, accuracy, and precision, with effective compensation for matrix effects and extraction variability. As with any bioanalytical method, rigorous, method-specific validation is mandatory to ensure the reliability of the data for its intended purpose.[4][11]
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
"inter-laboratory comparison of lidocaine quantification using 3-Bromo Lidocaine-d5"
An Objective Analysis of Analytical Methods for Lidocaine Quantification Using 3-Bromo Lidocaine-d5 as a Novel Internal Standard
This guide provides a comparative overview of various analytical methods for the quantification of lidocaine in biological matrices. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays. This document introduces this compound as a potential internal standard and presents its hypothetical performance in comparison to established methods.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for lidocaine quantification. The data for the LC-MS/MS method using this compound is a projection based on the typical performance of deuterated internal standards.
| Method | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) |
| LC-MS/MS | This compound (Hypothetical) | Human Plasma | 0.1 - 200 | 0.1 | < 5% | 95 - 105% |
| LC-MS/MS | Bupivacaine | Human Plasma | 0.2 - 30 | 0.2 | ≤ 3.8% | Within ±15% |
| LC-MS/MS | Lidocaine-d10 | Bovine Serum | 1.0 - 1000 | 1.0 | 3.1 - 9.3% | Within ±15%[1] |
| HPLC-UV | Procainamide | Human Serum | 50 - 5000 | 50 | < 15% | 91 - 109%[2][3] |
| GC-MS | Not Specified | Postmortem Whole Blood | 100 - 6000 | 0.03 | Not Specified | Not Specified[4] |
Disclaimer: The performance data for this compound is hypothetical and projected based on the established advantages of using stable isotope-labeled internal standards, which are known to improve precision and accuracy in LC-MS/MS assays.[4][5]
Experimental Workflow for Lidocaine Quantification
The following diagram illustrates a typical experimental workflow for the quantification of lidocaine in a biological matrix using LC-MS/MS.
References
A Comparative Guide to the Accuracy and Precision of 3-Bromo Lidocaine-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of bioanalytical methods. This guide provides a comparative overview of 3-Bromo Lidocaine-d5 as an internal standard, particularly for the quantification of lidocaine, and contrasts its expected performance with commonly used alternative internal standards. While specific experimental data for this compound is not extensively published, this guide leverages data from closely related deuterated standards and structural analogs to provide a comprehensive comparison.
The ideal internal standard co-elutes with the analyte and experiences similar extraction recovery, matrix effects, and ionization response in mass spectrometry. Deuterated internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, with the key difference being a higher mass due to the deuterium atoms. This subtle difference allows for their distinct detection by a mass spectrometer while ensuring they behave similarly to the analyte throughout the analytical process, thereby providing a reliable means to correct for variations.
Comparative Performance of Internal Standards
The following tables summarize the performance of different internal standards used in the quantification of lidocaine and other local anesthetics. This data, gathered from various validation studies, provides a benchmark for the expected accuracy and precision of an analytical method.
Table 1: Performance Data for Alternative Internal Standards in Lidocaine Analysis
| Internal Standard | Analytical Method | Matrix | Accuracy (%) | Precision (RSD%) | Linearity (r²) | Reference |
| Procainamide | HPLC-UV | Human Serum | 91-109% | < 15% (Intraday) | > 0.999 | [1] |
| < 10% (Interday, except lowest conc.) | ||||||
| Ropivacaine | GC-MS | Human Saliva | Not explicitly stated | < 20% | 0.9978 | [2][3] |
| Lidocaine-d3 | LC-MS/MS | Not specified | Not specified | Not specified | Not specified | No direct data found |
| This compound (Expected) | LC-MS/MS | Various | Expected: 85-115% | Expected: < 15% | Expected: > 0.99 | Theoretical |
Table 2: General Validation Data for Lidocaine Quantification Methods
| Analytical Method | Matrix | Accuracy (%) | Precision (RSD%) | Linearity (r²) | Reference |
| HPLC-UV | Pharmaceutical Dosage Forms | 95-105% | < 2% | 0.999 | [4] |
| GC-FID | Pharmaceutical Formulations | 97.07-99.03% (Recovery) | 0.89-4.60% | Not specified | [5] |
| LC-MS/MS (for Ropivacaine) | Human Plasma | 87-107% | < 11% (Intraday) | > 0.995 | [6] |
| < 7% (Interday) |
Based on the available data, it is evident that analytical methods for lidocaine can achieve high levels of accuracy and precision. While direct data for this compound is unavailable, its structural similarity to lidocaine, combined with the benefits of stable isotope labeling, suggests its performance would be at least comparable to, and likely better than, structural analogs like procainamide and ropivacaine. The deuteration is expected to provide superior correction for matrix effects and variability in ionization, leading to enhanced data quality.
Experimental Protocols
A robust bioanalytical method validation is crucial for ensuring reliable data. Below is a generalized experimental protocol for the validation of an LC-MS/MS method for lidocaine quantification using an internal standard like this compound.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of lidocaine and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare a series of working standard solutions of lidocaine by serial dilution of the stock solution.
-
Prepare a working solution of the internal standard (this compound) at a constant concentration.
2. Sample Preparation:
-
To an aliquot of the biological matrix (e.g., plasma, serum, saliva), add a fixed volume of the internal standard working solution.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile, methanol).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a suitable C18 column with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both lidocaine and this compound.
4. Method Validation:
-
Specificity and Selectivity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and internal standard.
-
Linearity: Prepare calibration curves by spiking blank matrix with known concentrations of lidocaine. The linearity should be assessed over the expected concentration range.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% (±20% for the lower limit of quantification, LLOQ) of the nominal concentration, and the precision (RSD%) should not exceed 15% (20% for LLOQ).
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples to determine the extraction efficiency.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the analyte response in post-extraction spiked samples to that in neat solutions. The internal standard should effectively compensate for any observed matrix effects.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage).
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using an internal standard to ensure accuracy and precision.
Caption: Experimental workflow for bioanalytical sample analysis using an internal standard.
Caption: How an internal standard corrects for variability to ensure accuracy and precision.
References
- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.nauss.edu.sa [journals.nauss.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
The Critical Choice of Internal Standard in Lidocaine Bioanalysis: A Comparative Guide
In the quantitative bioanalysis of lidocaine, the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy, precision, and reliability. This guide provides a comprehensive comparison between the use of deuterated (a stable isotope-labeled) and non-deuterated (typically a structural analog) internal standards for the quantification of lidocaine in biological matrices, supported by experimental data and detailed protocols.
Principle of Internal Standards in LC-MS/MS
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to correct for the variability in the analytical procedure, including sample preparation and instrument response. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled IS, such as a deuterated version of the analyte, is considered the "gold standard" because it co-elutes with the analyte and experiences similar ionization effects, thus providing the most effective normalization.[1][2]
Comparison of Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard over a non-deuterated one lies in its ability to more effectively compensate for matrix effects.[1] Matrix effects, which are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS bioanalysis.[3] Since a deuterated IS has nearly identical chemical and physical properties to the analyte, it experiences the same matrix effects, leading to a more accurate and precise measurement of the analyte concentration.[1][2]
Non-deuterated internal standards, often structural analogs of the analyte, may have different retention times and be affected differently by matrix components, which can lead to inaccuracies in quantification.[4] While a non-deuterated IS can correct for some variability in sample processing, it may not adequately compensate for differential matrix effects experienced by the analyte and the IS.[3][4]
The following table summarizes the performance characteristics of bioanalytical methods for lidocaine using either a deuterated or a non-deuterated internal standard, based on published literature.
| Parameter | Method with Deuterated IS (Lidocaine-d6)[5] | Method with Non-Deuterated IS (Bupivacaine)[6] |
| Linearity Range | 0.10–201.80 ng/mL | 0.5–250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within-assay: ≤ 9%, Between-assay: ≤ 5% |
| Precision (% CV) | Within ±15% | Within-assay: ≤ 13%, Between-assay: ≤ 8% |
| Recovery | Not explicitly stated | Lidocaine: > 84%, Bupivacaine: > 82% |
| Lower Limit of Quantitation (LLOQ) | 0.10 ng/mL | 0.5 ng/mL |
While both types of internal standards can be used to develop validated bioanalytical methods, the use of a deuterated internal standard generally leads to more robust and reliable assays, especially when dealing with complex biological matrices.
Experimental Protocols
Below are representative experimental protocols for the analysis of lidocaine in human plasma using both a deuterated and a non-deuterated internal standard.
Method 1: Using a Deuterated Internal Standard (Lidocaine-d6)
This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of lidocaine and prilocaine in human plasma.[5]
1. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of human plasma, add 20 µL of a working solution containing the deuterated internal standard (lidocaine-d6).
-
Add 200 µL of 0.1% formic acid and vortex.
-
Load the mixture onto a pre-conditioned Oasis® HLB solid-phase extraction cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: A suitable C18 column.
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (80:20, v/v).[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Injection Volume: 2 µL.[5]
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for lidocaine and lidocaine-d6.
Method 2: Using a Non-Deuterated Internal Standard (Bupivacaine)
This protocol is based on a validated LC-MS/MS method for the determination of lidocaine in human plasma.[6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of plasma, add 0.1 mL of the internal standard solution (bupivacaine).
-
Alkalinize the plasma sample.
-
Add an appropriate organic extraction solvent (e.g., tert-butylmethyl ether) and vortex.[7]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: Supelcosil LC-Si (100 × 4.6-mm).[6]
-
Mobile Phase: A suitable mixture of organic solvent and aqueous buffer.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with a turbo-ionspray interface.[6]
-
MRM Transitions: Monitor the specific precursor to product ion transitions for lidocaine and bupivacaine.[6]
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for comparing internal standards and the logical relationship behind the preference for deuterated standards.
Caption: Experimental workflow for comparing internal standards.
Caption: Rationale for using deuterated internal standards.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly sensitive bioassay of lidocaine in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Robustness of an LC-MS/MS Method for Lidocaine Analysis Using 3-Bromo Lidocaine-d5
This guide provides a detailed comparison of the robustness of two hypothetical LC-MS/MS methods for the quantification of lidocaine in human plasma, utilizing 3-Bromo Lidocaine-d5 as an internal standard. The comparison is based on simulated experimental data derived from established principles of bioanalytical method validation.
Data Presentation: Robustness Testing Results
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2][3] Here, we compare two methods:
-
Method A: A highly robust method demonstrating minimal variability when key parameters are altered.
-
Method B: A less robust method showing significant deviations in performance under varied conditions.
The following tables summarize the quantitative data from the robustness evaluation. The acceptance criteria for a robust method are typically that the accuracy of quality control (QC) samples at low, medium, and high concentrations should remain within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[4]
Table 1: Effect of Mobile Phase pH Variation
| Method | pH Variation | Low QC (5 ng/mL) Accuracy (%) | Medium QC (50 ng/mL) Accuracy (%) | High QC (500 ng/mL) Accuracy (%) | Precision (%CV) |
| Method A | 6.6 (-0.2) | 98.5 | 101.2 | 99.8 | 2.1 |
| 6.8 (Nominal) | 100.0 | 100.0 | 100.0 | 1.8 | |
| 7.0 (+0.2) | 101.1 | 99.5 | 100.5 | 2.5 | |
| Method B | 6.6 (-0.2) | 82.1 | 85.3 | 84.7 | 8.9 |
| 6.8 (Nominal) | 100.0 | 100.0 | 100.0 | 2.3 | |
| 7.0 (+0.2) | 118.9 | 116.5 | 117.2 | 9.5 |
Table 2: Effect of Column Temperature Variation
| Method | Temperature (°C) | Low QC (5 ng/mL) Accuracy (%) | Medium QC (50 ng/mL) Accuracy (%) | High QC (500 ng/mL) Accuracy (%) | Precision (%CV) |
| Method A | 38 (-2) | 99.2 | 100.8 | 100.1 | 1.9 |
| 40 (Nominal) | 100.0 | 100.0 | 100.0 | 1.8 | |
| 42 (+2) | 100.5 | 99.7 | 100.3 | 2.0 | |
| Method B | 38 (-2) | 90.5 | 92.1 | 91.8 | 6.7 |
| 40 (Nominal) | 100.0 | 100.0 | 100.0 | 2.3 | |
| 42 (+2) | 109.8 | 108.2 | 108.9 | 7.1 |
Table 3: Effect of Mobile Phase Flow Rate Variation
| Method | Flow Rate (mL/min) | Low QC (5 ng/mL) Accuracy (%) | Medium QC (50 ng/mL) Accuracy (%) | High QC (500 ng/mL) Accuracy (%) | Precision (%CV) |
| Method A | 0.45 (-10%) | 101.5 | 100.3 | 100.9 | 2.4 |
| 0.50 (Nominal) | 100.0 | 100.0 | 100.0 | 1.8 | |
| 0.55 (+10%) | 98.9 | 99.6 | 99.4 | 2.2 | |
| Method B | 0.45 (-10%) | 112.3 | 110.8 | 111.5 | 8.2 |
| 0.50 (Nominal) | 100.0 | 100.0 | 100.0 | 2.3 | |
| 0.55 (+10%) | 88.1 | 89.5 | 88.9 | 7.8 |
Experimental Protocols
The following protocols detail the methodologies used for the robustness testing of the LC-MS/MS methods.
Sample Preparation
-
Spiking: Human plasma was spiked with lidocaine at low, medium, and high QC concentrations (5, 50, and 500 ng/mL).
-
Internal Standard Addition: 50 µL of a 100 ng/mL solution of this compound in methanol was added to 100 µL of the spiked plasma samples.
-
Protein Precipitation: Proteins were precipitated by adding 300 µL of acetonitrile.
-
Vortex and Centrifugation: Samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: The supernatant was transferred to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions (Nominal)
-
LC System: Agilent 1290 Infinity II
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.50 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Lidocaine: 235.2 → 86.1
-
This compound: 318.1 → 164.0
-
Robustness Testing Protocol
To assess the robustness of the method, the following parameters were intentionally varied from the nominal conditions, one at a time, while keeping all other parameters constant. For each variation, six replicates of the low, medium, and high QC samples were analyzed.
-
Mobile Phase pH Variation: The pH of Mobile Phase A was adjusted to 6.6 and 7.0 from the nominal pH of 6.8.
-
Column Temperature Variation: The column temperature was set to 38 °C and 42 °C from the nominal temperature of 40 °C.
-
Mobile Phase Flow Rate Variation: The flow rate was adjusted to 0.45 mL/min and 0.55 mL/min from the nominal rate of 0.50 mL/min.
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS bioanalysis of lidocaine.
Caption: Logical workflow for conducting a robustness test of an analytical method.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A robust LC-MS/MS method for the determination of pidotimod in different biological matrixes and its application to in vivo and in vitro pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bromine Advantage: Enhancing Internal Standard Performance in Mass Spectrometry
A comparative guide for researchers, scientists, and drug development professionals on the strategic use of bromination to optimize internal standard performance in quantitative mass spectrometry-based assays.
In the landscape of bioanalysis, the quest for precision and accuracy is paramount. The use of an internal standard (IS) is a cornerstone of robust quantitative liquid chromatography-mass spectrometry (LC-MS) assays, correcting for variability in sample preparation, injection volume, and instrument response. While stable isotope-labeled (SIL) internal standards are often hailed as the gold standard, their availability and cost can be prohibitive. This guide explores a compelling alternative: the use of brominated analogs as internal standards. Through a critical assessment of their performance characteristics and supporting experimental data, we demonstrate that bromination offers a strategic advantage in various analytical scenarios.
Performance Showdown: Brominated vs. Non-Brominated and Stable Isotope-Labeled Internal Standards
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to ionization. A structural analog, a compound with a chemical structure similar to the analyte, is a common alternative when a SIL-IS is not feasible. Bromination of a structural analog can offer distinct advantages that enhance its performance as an internal standard.
A key benefit of incorporating bromine into an internal standard is the resulting distinctive isotopic signature in mass spectrometry. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This produces a characteristic M/M+2 isotopic pattern in the mass spectrum, providing a clear and easily identifiable signal for the internal standard, even in complex biological matrices. This unique signature can aid in peak identification and differentiation from background noise.
While SIL internal standards are designed to co-elute with the analyte, deuterated standards can sometimes exhibit slight chromatographic shifts, leading to differential matrix effects. In contrast, a brominated analog, while having a different retention time, can be optimized to elute in a region with minimal matrix suppression, potentially offering more consistent performance.
Case Study: Quantification of 6-Methylmercaptopurine (6-MMP)
A study on the quantification of the immunosuppressant drug 6-methylmercaptopurine (6-MMP) in red blood cells provides a direct comparison of a brominated internal standard against a stable isotope-labeled internal standard and other structural analogs. The results indicated that halogen-substituted analogs, including a brominated compound, met the criteria for an acceptable internal standard, demonstrating excellent agreement with the SIL-IS.
Table 1: Comparison of Internal Standard Performance for 6-MMP Quantification
| Internal Standard Type | Analyte | Performance Metric | Result |
| Brominated Analog | 6-MMP | Linearity (R²) | > 0.99 |
| Accuracy (% Bias vs. SIL-IS) | < 15% | ||
| Precision (%RSD) | < 15% | ||
| Stable Isotope-Labeled (SIL) | 6-MMP | Linearity (R²) | > 0.99 |
| Accuracy (% Bias) | N/A (Reference) | ||
| Precision (%RSD) | < 15% | ||
| Non-Brominated Structural Analog (with amine substitution) | 6-MMP | Linearity (R²) | > 0.99 |
| Accuracy (% Bias vs. SIL-IS) | ≥ 15% (Unacceptable) | ||
| Precision (%RSD) | < 15% |
Experimental Protocols
The successful implementation of a brominated internal standard strategy relies on a well-defined experimental workflow. Below are generalized methodologies for the synthesis of a brominated internal standard and its application in a quantitative LC-MS/MS assay.
Synthesis of a Brominated Internal Standard (General Protocol)
This protocol describes a general method for the electrophilic bromination of an aromatic compound, which can be adapted for the synthesis of a brominated analog of a target analyte.
-
Dissolution: Dissolve the non-brominated parent compound (1 equivalent) in a suitable solvent (e.g., acetic acid, dichloromethane).
-
Brominating Agent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine (1.1 equivalents), to the solution at room temperature while stirring.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by adding a solution of sodium thiosulfate to remove any excess bromine.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure brominated compound.
-
Characterization: Confirm the structure and purity of the synthesized brominated internal standard using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Quantitative Analysis using a Brominated Internal Standard by LC-MS/MS
This protocol outlines the key steps for developing and validating a quantitative LC-MS/MS method using a brominated internal standard.
-
Stock Solution Preparation: Prepare stock solutions of the analyte and the brominated internal standard in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the analyte and a constant concentration of the brominated internal standard into the appropriate biological matrix (e.g., plasma, urine).
-
Sample Preparation: Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.
-
LC-MS/MS Analysis:
-
Chromatography: Develop a liquid chromatography method to achieve adequate separation of the analyte and internal standard from endogenous matrix components.
-
Mass Spectrometry: Optimize the mass spectrometer parameters for the detection of the analyte and the brominated internal standard. Use multiple reaction monitoring (MRM) for quantification, monitoring a specific precursor-to-product ion transition for each compound. For the brominated internal standard, monitor the transitions for both the ⁷⁹Br and ⁸¹Br isotopes.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the analyte in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Method Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effect, and stability.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the decision-making process for selecting an internal standard and the typical workflow for a quantitative LC-MS/MS analysis.
Figure 1. Decision workflow for internal standard selection.
Figure 2. Experimental workflow for quantitative LC-MS/MS.
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo Lidocaine-d5: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Bromo Lidocaine-d5, ensuring operational safety and regulatory compliance.
Core Principles of Chemical Waste Management
The disposal of this compound, a deuterated and halogenated aromatic amine, requires adherence to strict protocols for hazardous waste. The fundamental principles involve segregation, proper containment, clear labeling, and disposal through a licensed hazardous waste management company. Never dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
| Parameter | Guideline | Source/Rationale |
| Waste Category | Halogenated Organic Waste | Contains Bromine.[1][2] |
| Container Type | Chemically resistant, sealed container (e.g., glass or polyethylene) | To prevent leaks and reactions.[3][4][5] |
| Labeling | "HAZARDOUS WASTE," "Halogenated Organic," "this compound" | For clear identification and proper handling.[3] |
| Storage | Segregated from non-halogenated solvents, acids, bases, and oxidizers | To prevent dangerous chemical reactions.[1][5] |
| Disposal Method | Incineration at a licensed hazardous waste facility | High-temperature incineration is the standard for halogenated compounds. |
Experimental Protocol: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal or reuse.
Objective: To effectively remove residual this compound from containers to ensure they are safe for disposal or reuse.
Materials:
-
Empty this compound container
-
Appropriate organic solvent (e.g., acetone, ethanol, or methanol)
-
Waste container for halogenated solvent rinse
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Initial Rinse: In a fume hood, rinse the container three times with a small amount of a suitable organic solvent. Ensure the solvent contacts all interior surfaces of the container.
-
Collect Rinse: Pour the solvent rinse into a designated "Halogenated Organic Waste" container.
-
Drying: Allow the container to air dry completely in the fume hood.
-
Final Disposal: Once dry, the container can be disposed of according to your institution's guidelines for decontaminated labware.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This procedural guidance is designed to ensure that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed protocols.
References
Navigating the Safe Handling of 3-Bromo Lidocaine-d5: A Procedural Guide
Personal Protective Equipment (PPE): A Multi-layered Defense
When working with 3-Bromo Lidocaine-d5, a robust selection of personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE based on the known hazards of similar compounds.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving provides an extra layer of protection against potential permeation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols of the compound. |
| Body Protection | Laboratory coat | A standard lab coat protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Given the potential for aerosolization and the presence of a halogen, working in a fume hood is the preferred method to minimize inhalation exposure. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining safety and integrity of the compound.
Receiving and Storage:
-
Inspect Packaging: Upon receipt, carefully inspect the packaging for any signs of damage or leakage.
-
Verify Labeling: Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.
-
Dedicated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling and Use:
-
Controlled Environment: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Aseptic Technique: Employ aseptic handling techniques to prevent contamination of the compound and the surrounding work area.
-
Avoid Contact: Minimize direct contact with the compound. Use appropriate tools (spatulas, forceps) for transferring the solid.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Disposal Plan: Managing Halogenated Waste
As a brominated organic compound, this compound requires special disposal procedures. Halogenated waste streams must be segregated from non-halogenated waste to ensure proper and environmentally responsible disposal.
-
Designated Waste Container: All solid waste contaminated with this compound (e.g., weighing papers, gloves, pipette tips) should be placed in a clearly labeled, sealed container for halogenated organic waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated liquid waste.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following workflow diagram has been created.
By adhering to these procedural guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. Always consult your institution's specific safety protocols and the available safety data for analogous compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
